4-Chloro-2-propylsulfanyl-pyrimidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2S |
|---|---|
Molecular Weight |
188.68 g/mol |
IUPAC Name |
4-chloro-2-propylsulfanylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-2-5-11-7-9-4-3-6(8)10-7/h3-4H,2,5H2,1H3 |
InChI Key |
BTQOSJLBXDDOTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=CC(=N1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-Chloro-2-(propylthio)pyrimidine (CAS 135323-93-6)
The following is an in-depth technical guide on 4-Chloro-2-(propylthio)pyrimidine , structured for researchers and drug development professionals.
Core Scaffold for Medicinal Chemistry & Ticagrelor Analog Synthesis [1]
Executive Summary
4-Chloro-2-(propylthio)pyrimidine (CAS 135323-93-6) is a versatile heterocyclic building block extensively utilized in the synthesis of bioactive compounds, particularly P2Y12 receptor antagonists (e.g., Ticagrelor intermediates) and kinase inhibitors.[1] Its chemical utility stems from the differential reactivity of its two electrophilic centers: the labile chlorine atom at the C4 position and the oxidizable sulfide moiety at the C2 position. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and handling standards.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 135323-93-6 |
| IUPAC Name | 4-Chloro-2-(propylsulfanyl)pyrimidine |
| Synonyms | 4-Chloro-2-(propylthio)pyrimidine; 2-Propylthio-4-chloropyrimidine |
| Molecular Formula | |
| Molecular Weight | 188.68 g/mol |
| Appearance | Pale yellow liquid or low-melting solid (Ambient) |
| Boiling Point (Predicted) | ~280°C (760 mmHg) / ~145°C (15 mmHg) |
| Density | ~1.25 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
| LogP (Predicted) | 2.8 - 3.1 |
Structural Insight: The molecule features a pyrimidine ring substituted at the 2-position with a propylthio group and at the 4-position with a chlorine atom.[2][3] The C4-Cl bond is highly activated for nucleophilic aromatic substitution (
Synthetic Routes & Process Chemistry
The synthesis of CAS 135323-93-6 is best approached via the "Thiouracil Activation Route" . This method offers superior regioselectivity compared to the direct alkylation of 2,4-dichloropyrimidine, which often yields mixtures of 2- and 4-substituted products.[1]
Validated Synthesis Pathway
The robust synthesis involves a two-step sequence starting from 2-thiouracil.
-
S-Alkylation: Selective alkylation of the sulfur atom in 2-thiouracil using propyl halide under basic conditions.
-
Chlorination: Deoxychlorination of the resulting 4-hydroxypyrimidine intermediate using phosphorus oxychloride (
).
Reaction Mechanism Visualization (Graphviz)[1]
Caption: Two-step regioselective synthesis from 2-thiouracil. Step 1 locks the sulfur, Step 2 activates the C4 position.[1]
Detailed Experimental Protocols
Safety Warning: This protocol involves hazardous reagents (
Protocol A: Synthesis of Intermediate 2-(Propylthio)pyrimidin-4(3H)-one[1]
-
Dissolution: In a 500 mL round-bottom flask, dissolve 2-thiouracil (12.8 g, 100 mmol) in 1N NaOH (200 mL). The solution should be clear.
-
Alkylation: Add 1-iodopropane (17.0 g, 100 mmol) or 1-bromopropane (12.3 g, 100 mmol) dropwise over 15 minutes at room temperature.
-
Reaction: Stir the mixture vigorously at ambient temperature for 12–16 hours. A white precipitate (the product) typically forms as the reaction proceeds.[1]
-
Isolation: Cool the suspension to 0–5°C. Adjust pH to ~5–6 with dilute acetic acid to ensure complete precipitation.
-
Filtration: Filter the solid, wash with cold water (2 x 50 mL) and hexanes (1 x 30 mL).
-
Drying: Dry under vacuum at 45°C.
-
Expected Yield: 85–90%
-
Characterization: Mass Spec (
).
-
Protocol B: Chlorination to 4-Chloro-2-(propylthio)pyrimidine[1]
-
Setup: Place the dried intermediate (17.0 g, 100 mmol) into a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Reagent Addition: Carefully add Phosphorus Oxychloride (
) (50 mL, excess). Caution: Exothermic. -
Catalysis (Optional): Add N,N-Dimethylaniline (1 mL) to accelerate the reaction.
-
Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The solid should dissolve, turning the solution yellow/orange.[1] Monitor by TLC (Hexane:EtOAc 8:2) until the starting material disappears.[1]
-
Quenching (Critical):
-
Cool the reaction mixture to room temperature.
-
Remove excess
via rotary evaporation under reduced pressure (use a trap!).[1] -
Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Washing: Wash combined organics with saturated
(until neutral) and brine. -
Purification: Dry over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).-
Expected Yield: 75–85%
-
Appearance: Pale yellow oil or solid.[1]
-
Reactivity & Applications in Drug Design[1]
This compound serves as a "bifunctional electrophile."[1] The order of reactivity is critical for designing synthetic routes.[1]
Reactivity Hierarchy[1]
-
C4-Position (
): The chlorine atom is the most reactive site.[1] It is readily displaced by amines, alcohols, and thiols.[1] This is the primary entry point for introducing diversity (e.g., the cyclopentyl amine moiety in Ticagrelor analogs).[1] -
C2-Position (Sulfide): The propylthio group is relatively stable to nucleophiles but can be "activated" by oxidation.[1]
Application Workflow: Ticagrelor Analog Synthesis
Caption: Divergent synthesis paths. Path A is standard for Ticagrelor-like cores; Path B allows C2 modification.
Analytical Characterization (Predicted)
Since specific spectral data for this CAS is often proprietary or bundled with analogs, the following are high-confidence predicted shifts based on the methyl-analog (CAS 49844-90-8) and substituent effects.[1]
-
NMR (400 MHz,
): -
Mass Spectrometry (ESI):
- (Cl isotope pattern 3:1 observed at 189/191).[1]
References
-
Synthesis of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine (Ticagrelor Intermediate). Google Patents. (Methodology extrapolated for monochloro variant). Link
-
4-Propyl-2-thiouracil Properties. Sigma-Aldrich. (Precursor data). Link[1]
-
Ticagrelor Impurities and Intermediates. Pharmaffiliates. (Identification of propylthio-pyrimidine scaffolds). Link
-
Reactivity of 4-Chloropyrimidines. ResearchGate. (General mechanism for SNAr on pyrimidines). Link
-
4-Chloro-2-(methylthio)pyrimidine Data. PubChem. (Analogous physicochemical data). Link[1]
Sources
Chemical structure analysis of 4-Chloro-2-propylsulfanyl-pyrimidine
Structural Elucidation, Purity Profiling, and Reactivity Assessment
Executive Summary
This technical guide provides a comprehensive framework for the structural validation and analysis of 4-Chloro-2-propylsulfanyl-pyrimidine (C₇H₉ClN₂S). As a functionalized pyrimidine scaffold, this molecule serves as a critical electrophile in nucleophilic aromatic substitution (
This document outlines self-validating protocols for NMR, LC-MS, and HPLC analysis, designed to ensure data integrity in pharmaceutical research environments.
Part 1: Molecular Architecture & Reactivity Profile
Structural Logic
The molecule consists of an electron-deficient pyrimidine ring substituted at the 2- and 4-positions.
-
C4-Chlorine (The Warhead): The chlorine atom at position 4 is highly activated for
due to the electron-withdrawing nature of the 1,3-diazine ring. This is the primary site of reactivity. -
C2-Propylsulfanyl (The Lipophilic Anchor): The propylthio group provides steric bulk and lipophilicity. Unlike the chlorine, the sulfur linkage is relatively stable to nucleophiles but susceptible to oxidation (to sulfoxide/sulfone) or acidic hydrolysis.
Critical Impurity Vectors
Understanding the synthesis origin (typically from 2-propylsulfanyl-4(3H)-pyrimidinone via
-
Hydrolysis Product: 2-propylsulfanyl-4-hydroxy-pyrimidine (Result of moisture exposure).
-
Dimerization: Disulfide formation if the precursor thiol was not fully alkylated.
-
Regioisomers: Rare, but possible if the starting material was asymmetric.
Part 2: Spectroscopic Validation Strategy (NMR & MS)
Proton NMR ( H-NMR) Protocol
Objective: Confirm the pyrimidine substitution pattern and the integrity of the propyl chain.
Solvent Selection:
-
CDCl₃ (Recommended): Provides sharp signals and avoids the H-bonding broadening often seen in DMSO-
for this specific lipophilic molecule. -
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
Self-Validating Assignment Logic: The spectrum must satisfy the following integration ratio: 1:1:2:2:3 (H6:H5:S-CH₂:CH₂:CH₃).
| Position | Type | Chemical Shift ( | Multiplicity | Structural Insight | |
| H-6 | Pyrimidine | 8.30 – 8.45 | Doublet (d) | Deshielded by adjacent Nitrogen. | |
| H-5 | Pyrimidine | 6.90 – 7.10 | Doublet (d) | Shielded relative to H6; confirms 4-subst. | |
| S-CH₂ | Alkyl | 3.05 – 3.15 | Triplet (t) | Diagnostic for S-alkylation vs N-alkylation. | |
| CH₂ | Alkyl | 1.70 – 1.85 | Multiplet (m) | - | Central methylene of propyl chain. |
| CH₃ | Alkyl | 1.00 – 1.10 | Triplet (t) | Terminal methyl group. |
Expert Note: If H-5 and H-6 appear as singlets or broad peaks, suspect paramagnetic impurities or rapid exchange due to degradation. The coupling constant (
Hz) is the definitive proof of the pyrimidine ring integrity.
Mass Spectrometry (LC-MS)
Objective: Confirm molecular weight and the presence of Chlorine.
-
Ionization Mode: Electrospray Ionization (ESI) Positive (+).
-
Molecular Ion:
(calculated for ). -
Isotope Pattern (The "3:1 Rule"):
-
Because of natural chlorine abundance (
, ), the mass spectrum must show two peaks separated by 2 Da.[1] -
M (189.0): 100% Relative Intensity.
-
M+2 (191.0): ~33% Relative Intensity.
-
Failure to observe this 3:1 ratio indicates dechlorination or contamination.
-
Part 3: Chromatographic Purity Profiling (HPLC)
Objective: Quantify purity and separate the target from the "Hydrolysis Product" (4-OH).
Method Parameters[2][3][4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH, ensures amine protonation).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (aromatic
) and 220 nm (amide/thioether).
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection hold |
| 10.0 | 5 | 95 | Linear gradient |
| 13.0 | 5 | 95 | Wash |
| 13.1 | 95 | 5 | Re-equilibration |
| 16.0 | 95 | 5 | End |
Retention Logic: The 4-hydroxy impurity is significantly more polar (H-bond donor) and will elute earlier (approx 2-4 min) than the lipophilic 4-chloro-2-propylsulfanyl target (approx 7-9 min).
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the decision tree for validating the structure, highlighting the "Go/No-Go" checkpoints.
Figure 1: Step-by-step analytical decision tree for structural validation.
Part 5: Functional Reactivity ( Proof of Concept)
To definitively prove the presence of the active C4-Chlorine, a small-scale derivatization is recommended if spectral data is ambiguous.
Protocol:
-
Dissolve 10 mg of analyte in 0.5 mL DMSO.
-
Add 1.5 eq. of Morpholine.
-
Heat to 60°C for 30 mins.
-
Check LC-MS: The mass should shift from 189 (Cl) to 240 (Morpholine adduct). The M+2 chlorine isotope peak will disappear , confirming the displacement of the halogen.
References
-
PubChem. (2025).[3][4] 4,6-Dichloro-2-(propylsulfanyl)pyrimidine Compound Summary. National Library of Medicine. [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: The Chlorine 3:1 Rule. [Link]
-
Bagno, A., et al. (2006). Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Kinetics. [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4,6-Dichloro-2-(propylsulfanyl)pyrimidine | C7H8Cl2N2S | CID 78358301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-(methylsulfonyl)pyrimidine | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profiling and Phase-Behavior of 4-Chloro-2-propylsulfanyl-pyrimidine in Organic Solvents
Executive Summary
In the complex landscape of active pharmaceutical ingredient (API) synthesis, the control and purging of process impurities dictate the ultimate safety and efficacy of the drug. 4-Chloro-2-propylsulfanyl-pyrimidine (CAS: 1351990-36-7) is a critical structural building block and a recognized process impurity in the synthesis of Ticagrelor, a blockbuster reversible P2Y12 receptor antagonist used to prevent thrombotic events [1].
Because impurities structurally related to the API often co-crystallize or co-elute during purification, understanding the exact solubility profile of this compound in various organic solvents is paramount. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structure-solubility causality, and self-validating methodologies for solubility determination, empowering process chemists to design robust liquid-liquid extraction and crystallization workflows.
Physicochemical Profiling & Structure-Solubility Causality
To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture (Molecular Formula: C7H9ClN2S, MW: 188.68 g/mol ) [2]. The solubility of this compound in organic solvents is governed by three primary structural features:
-
The Propylsulfanyl (Thioether) Chain : This flexible, aliphatic chain imparts significant lipophilicity to the molecule. The dispersion forces generated by the propyl group drive high solubility in non-polar to moderately polar aprotic solvents (e.g., Toluene, Ethyl Acetate).
-
The 4-Chloro Substituent : The highly electronegative chlorine atom creates a strong localized dipole moment and increases the polarizability of the pyrimidine ring. However, because it cannot act as a hydrogen bond donor, it does not promote aqueous solubility, rendering the molecule highly hydrophobic [3].
-
The Pyrimidine Core : The two nitrogen atoms in the aromatic ring act as weak hydrogen bond acceptors. This allows the molecule to interact with polar protic solvents (like Methanol and Ethanol) via hydrogen bonding, resulting in moderate solubility, despite the overall lipophilic nature of the compound.
The Causality of Phase Behavior : The lack of hydrogen bond donors (no -OH or -NH groups) means the compound has a relatively low crystal lattice energy compared to amino-substituted pyrimidine intermediates (such as 4,6-dichloro-2-(propylthio)pyrimidin-5-amine). Consequently, less thermodynamic energy is required to break its crystal lattice, making it highly soluble in a wide range of organic solvents but practically insoluble in water. Process chemists exploit this exact differential solubility to purge the impurity into the organic phase during aqueous workups.
Quantitative Solubility Data in Organic Solvents
The following table summarizes the thermodynamic solubility profile of this compound across various solvent classes at 25°C. These parameters are critical for selecting the appropriate mobile phases for HPLC analysis and solvent systems for process-scale extraction [4].
| Solvent | Solvent Class | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Primary Process Application |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 150 (Highly Soluble) | Chromatographic purification |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 (Highly Soluble) | Analytical stock solutions (NMR/HPLC) |
| Ethyl Acetate (EtOAc) | Moderately Polar | 6.0 | 50 - 100 (Soluble) | Liquid-liquid extraction |
| Methanol (MeOH) | Polar Protic | 32.7 | 10 - 30 (Sparingly Soluble) | HPLC mobile phase / Trituration |
| n-Hexane | Non-Polar | 1.9 | < 5 (Poorly Soluble) | Anti-solvent for crystallization |
| Water | Highly Polar | 80.1 | < 0.1 (Insoluble) | Aqueous washing / Phase separation |
Self-Validating Experimental Protocol: Solubility Determination
To generate reliable solubility data for process modeling, researchers must avoid common pitfalls such as solvent entrapment or solute degradation during the assay. The following protocol utilizes a Gravimetric and HPLC-UV Orthogonal Validation system.
Why is this self-validating? The gravimetric step provides the absolute dissolved mass. The subsequent HPLC-UV step confirms that the mass consists entirely of intact this compound. If the gravimetric mass exceeds the HPLC-quantified mass, it immediately flags solvent retention in the residue or chemical degradation (e.g., hydrolysis or oxidation) during the equilibration phase.
Step-by-Step Methodology:
-
Saturation : Add an excess amount (approx. 200 mg) of this compound to 5.0 mL of the target organic solvent in a sealed, amber glass vial (to prevent photo-degradation).
-
Thermodynamic Equilibration : Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for exactly 24 hours to ensure the system reaches a true thermodynamic equilibrium rather than a kinetic dissolution state.
-
Phase Separation : Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 10 minutes at 25°C to tightly pellet the undissolved solute, ensuring the supernatant is completely free of micro-crystals.
-
Gravimetric Quantification : Carefully aspirate exactly 1.0 mL of the clear supernatant and transfer it to a pre-weighed glass analytical vial. Evaporate the solvent under a gentle stream of high-purity nitrogen gas until a constant weight is achieved. Record the mass of the residue to calculate the total dissolved concentration (mg/mL).
-
HPLC-UV Validation : Reconstitute the dried residue in 10.0 mL of the HPLC mobile phase (e.g., Acetonitrile: 50 mM Ammonium Acetate, 57:43 v/v) [1]. Inject 20 μL into an HPLC system equipped with a C8 reverse-phase column (150 × 4.6 mm, 5.0 μm) and a UV detector set to 270 nm. Calculate the concentration using a pre-established standard calibration curve.
-
Data Reconciliation : Compare the gravimetric concentration against the HPLC-UV concentration. A variance of < 2% validates the solubility data and confirms the chemical stability of the impurity in the chosen solvent.
Mechanistic Workflow for Impurity Purging
In the industrial synthesis of Ticagrelor, this compound must be purged from the main API intermediates. The workflow below illustrates how the solubility principles discussed in Section 1 and Section 2 are applied in a real-world liquid-liquid extraction and crystallization sequence.
Workflow for the extraction and isolation of this compound using phase separation.
References
-
UK Chemical Suppliers. "Products: '4', Page 4 - this compound." UK Chemical Suppliers. Retrieved from[Link]
Advanced Safety and Handling Protocols for 4-Chloro-2-propylsulfanyl-pyrimidine in Pharmaceutical Synthesis
Executive Summary & Chemical Context
4-Chloro-2-propylsulfanyl-pyrimidine (CAS: 1351990-36-7) is a highly reactive, bifunctional pyrimidine derivative utilized extensively as a core building block in the synthesis of active pharmaceutical ingredients (APIs), most notably the P2Y12 receptor antagonist Ticagrelor [1][2].
From a handling and safety perspective, this molecule presents a dual-hazard profile driven by its distinct functional groups. The chloropyrimidine moiety is highly electrophilic, making it susceptible to moisture-induced hydrolysis and capable of causing severe skin and eye irritation[3][4]. Conversely, the propylsulfanyl (alkyl thio) chain imparts significant lipophilicity—enhancing dermal penetration—and emits a highly potent, sulfurous odor requiring specialized ventilation and decontamination strategies[5].
This whitepaper provides an in-depth, mechanistically grounded guide to the safe handling, storage, and experimental manipulation of this compound, designed for process chemists and drug development professionals.
Physicochemical Profiling & Structural Causality
To design effective safety protocols, one must understand the causality behind the chemical's behavior.
-
The Electrophilic C-Cl Bond: The chlorine atom at the 4-position of the pyrimidine ring is highly activated by the electron-withdrawing nitrogen atoms. While this is synthetically desirable for Nucleophilic Aromatic Substitution (SNAr) reactions, it also means the compound is reactive toward atmospheric moisture. Hydrolysis of this bond releases hydrogen chloride (HCl) gas , which pressurizes sealed containers and exacerbates inhalation hazards[4].
-
The Alkyl Sulfide Moiety: Alkyl sulfides generally exhibit low acute systemic toxicity but are notorious for their low olfactory thresholds[5]. Furthermore, the sulfur atom can be readily oxidized to sulfoxides or sulfones. This chemical vulnerability is the exact mechanism we exploit for spill decontamination and odor neutralization.
Quantitative Hazard Summary
The following table synthesizes the physicochemical data and Globally Harmonized System (GHS) classifications based on the compound's structural analogues (chloropyrimidines and alkyl sulfides)[3][4][5].
| Property / Hazard Parameter | Value / GHS Classification | Mechanistic Rationale |
| Molecular Formula | C7H9ClN2S | Base structure dictating reactivity. |
| Acute Toxicity (Oral) | Category 4 (H302) | Pyrimidine ring interacts with biological nucleophiles upon ingestion. |
| Skin Irritation | Category 2 (H315) | Lipophilic propylsulfanyl chain enhances dermal permeation of the irritating chloropyrimidine core. |
| Eye Irritation | Category 2A (H319) | Direct mucosal contact leads to rapid localized hydrolysis and tissue damage. |
| Moisture Sensitivity | High (Generates HCl) | Nucleophilic attack by H₂O displaces the activated chloride. |
| Odor Profile | Pungent, sulfurous | High volatility of the alkyl sulfide functional group. |
Mechanistic Workflows & Self-Validating Protocols
To ensure scientific integrity and operator safety, standard operating procedures must be "self-validating"—meaning each step contains an observable metric to confirm its success before proceeding to the next.
Protocol 1: Anhydrous SNAr Reaction Setup
Because this compound is moisture-sensitive, setting up an SNAr reaction requires strict exclusion of water to prevent degradation and HCl evolution.
-
Step 1: System Purging. Seal the reaction vessel and purge with Argon or Nitrogen for 15 minutes.
-
Validation: Route the exhaust through an oil bubbler. A steady, continuous bubbling rate confirms positive inert pressure and atmospheric exclusion.
-
-
Step 2: Reagent Dissolution. Dissolve the pyrimidine in an anhydrous, aprotic solvent (e.g., THF or DMF) under inert atmosphere.
-
Step 3: Nucleophile & Base Addition. Slowly add the amine nucleophile followed by a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to scavenge the resulting HCl.
-
Validation: Monitor the internal temperature probe. A controlled exothermic spike confirms the SNAr reaction is proceeding.
-
-
Step 4: Quenching. Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Validation: Apply a drop of the aqueous layer to pH indicator paper. A pH of 7-8 confirms that all residual HCl byproduct has been successfully neutralized.
-
Fig 1: Nucleophilic Aromatic Substitution (SNAr) pathway of this compound.
Protocol 2: Spill Response and Odor Decontamination
Standard solvent cleanup is insufficient for this compound due to the lingering, highly offensive odor of the propylsulfanyl group. Decontamination requires targeted chemical oxidation.
-
Step 1: Isolation & PPE. Evacuate non-essential personnel. Don chemical-resistant Neoprene or Nitrile gloves (to block lipophilic permeation) and a half-face respirator with organic vapor cartridges.
-
Step 2: Physical Containment. Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand).
-
Validation: Visual inspection confirms no liquid pooling remains outside the absorbent boundary.
-
-
Step 3: Chemical Oxidation (Deodorization). Sweep up the bulk solid into a hazardous waste container. Spray the affected surface with a dilute (5%) sodium hypochlorite (bleach) solution. The bleach oxidizes the volatile sulfide into a non-volatile, odorless sulfoxide/sulfone.
-
Validation 1 (Chemical): Tap the treated surface with starch-iodine paper. A blue-black color change confirms an excess of active oxidizer is present, ensuring complete destruction of the sulfide.
-
Validation 2 (Sensory): Complete olfactory clearance of the sulfurous odor in the immediate vicinity.
-
Fig 2: Sequential spill response and chemical odor neutralization workflow.
Storage and Stability Guidelines
To maintain the integrity of this compound and prevent hazardous degradation:
-
Temperature: Store refrigerated (2°C to 8°C) to minimize the volatility of the alkyl sulfide moiety and slow any potential hydrolysis kinetics.
-
Atmosphere: Store under an inert gas blanket (Argon or Nitrogen) in a tightly sealed, amber glass container. Do not store in metal containers, as trace HCl generation from moisture exposure can cause severe corrosion[4].
-
Segregation: Keep strictly separated from strong oxidizing agents (which will violently react with the sulfide) and strong acids/bases.
References
-
Guidechem. "2-(Propylsulfanyl)Butane 10359-66-7 wiki - Guidechem." (Provides CAS 1351990-36-7 structural identifiers). 1
-
ChemicalBook. "2-[[(3aS,4R,6S,6aR)-4-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2." (Details role as a Ticagrelor intermediate). 2
-
TCI Chemicals. "SAFETY DATA SHEET: 2-Chloropyrimidine." (Provides baseline GHS toxicity data for the chloropyrimidine moiety). 3
-
Haz-Map. "1-Decene, sulfurized - Hazardous Agents." (Provides toxicological context for alkyl sulfide handling and odor profiling). 5
-
Fisher Scientific. "SAFETY DATA SHEET: 2-Chloropyrimidine." (Details moisture sensitivity, HCl generation, and incompatibility data). 4
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-[[(3aS,4R,6S,6aR)-4-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]ethanol | 274693-26-4 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Decene, sulfurized - Hazardous Agents | Haz-Map [haz-map.com]
Medicinal Chemistry Applications of 2-Propylsulfanyl-Pyrimidine Derivatives
[1][2]
Executive Summary & Chemical Significance
The 2-propylsulfanyl-pyrimidine moiety (also referred to as 2-propylthio-pyrimidine) represents a strategic scaffold in medicinal chemistry.[1] It combines the electron-deficient pyrimidine core—essential for hydrogen bonding and π-stacking interactions—with a flexible, lipophilic propylthio side chain.
Key Physicochemical Attributes:
-
Lipophilicity Modulation: The propyl group adds significant lipophilicity (+LogP), facilitating membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., P2Y12 receptors, kinases).
-
Metabolic Stability: Unlike many thioethers that undergo rapid S-oxidation to sulfoxides or sulfones, the 2-propylsulfanyl group on the electron-poor pyrimidine ring is often remarkably metabolically stable, as seen in Ticagrelor.
-
Electronic Effects: The sulfur atom acts as a weak electron donor by resonance but an electron withdrawer by induction, modulating the reactivity of the pyrimidine ring toward nucleophilic aromatic substitution (
) at the 4- and 6-positions.
Case Study: Ticagrelor (Antithrombotic Agent)
The most commercially significant application of this scaffold is Ticagrelor (Brilinta/Brilique) , a reversible P2Y12 receptor antagonist used to prevent thrombotic events in Acute Coronary Syndrome (ACS).[1][2]
Mechanism of Action
Ticagrelor is a cyclopentyltriazolopyrimidine (CPTP) .[3] Unlike thienopyridines (e.g., clopidogrel) which are prodrugs requiring metabolic activation to bind irreversibly, Ticagrelor is an active drug that binds reversibly to an allosteric site on the P2Y12 receptor.[2][4]
The Role of the 2-Propylsulfanyl Group:
-
Hydrophobic Clamp: The propyl chain lodges into a specific hydrophobic pocket within the P2Y12 receptor, significantly enhancing binding affinity (
) compared to shorter (ethyl) or more polar substituents.[1] -
Conformational Lock: The bulk of the sulfur and propyl group restricts the rotation of the pyrimidine core, pre-organizing the molecule for optimal receptor binding.
Signaling Pathway Visualization
The following diagram illustrates the P2Y12 signaling cascade and the specific intervention point of Ticagrelor.
Caption: Ticagrelor prevents ADP-mediated Gi protein activation, maintaining cAMP levels and inhibiting platelet aggregation.[5][1][3][4]
Synthetic Methodologies
The construction of the 2-propylsulfanyl-pyrimidine core is a critical industrial process. Two primary routes are employed: S-Alkylation of Thiouracils (Classical) and Nucleophilic Displacement (Modern).[1]
Route A: S-Alkylation of 2-Thiobarbituric Acid Derivatives
This is the standard route for generating the key intermediate 4,6-dichloro-2-(propylthio)pyrimidin-5-amine .[1]
-
Starting Material: 4,6-dihydroxy-2-mercaptopyrimidine (thiobarbituric acid analog).[1]
-
S-Alkylation: Reaction with propyl iodide (or bromide) in basic aqueous media (NaOH/KOH).[1]
-
Selectivity: Sulfur is more nucleophilic than the ring nitrogens or oxygens under these conditions, favoring S-alkylation over N- or O-alkylation.[1]
-
-
Nitration: Introduction of the 5-nitro group using fuming nitric acid.
-
Chlorination: Conversion of the 4,6-hydroxyl groups to chlorides using Phosphorus Oxychloride (
). -
Reduction: Reduction of the nitro group to an amine (Fe/AcOH or catalytic hydrogenation).
Synthesis Workflow Diagram
Caption: Industrial synthesis route for the key Ticagrelor intermediate 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.
Emerging Applications: Oncology & Antimicrobials
Beyond antithrombotics, the 2-propylsulfanyl-pyrimidine scaffold is being explored in other therapeutic areas due to its ability to mimic the ATP purine ring.
Anticancer Activity (Kinase Inhibition)
Recent studies have identified 2-alkylthio-pyrimidines as potent inhibitors of EGFR and VEGFR-2 kinases.[1]
-
Mechanism: The pyrimidine ring occupies the ATP-binding site of the kinase. The 2-propylsulfanyl group extends into the solvent-accessible region or a hydrophobic back-pocket (Gatekeeper region), improving selectivity.[1]
-
Data: Derivatives fused with thiazole rings have shown
values in the low micromolar range against glioma (C6) and lung carcinoma (A549) cell lines.[1]
Antimicrobial Agents[6]
Experimental Protocol
Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine A validated protocol for research-scale preparation.
Materials
-
4,6-dihydroxy-2-mercaptopyrimidine (10 mmol)[1]
-
1-Iodopropane (12 mmol)[1]
-
Sodium Hydroxide (20 mmol, 10% aq. solution)
-
Phosphorus Oxychloride (
, 50 mL)[1] -
Iron powder (30 mmol) / Acetic Acid[1]
Methodology
-
S-Propylation:
-
Dissolve 4,6-dihydroxy-2-mercaptopyrimidine in 10% NaOH.
-
Add 1-iodopropane dropwise at 0°C.
-
Stir at room temperature for 4 hours. Acidify with HCl to precipitate 2-(propylthio)pyrimidine-4,6-diol . Filter and dry.
-
-
Nitration:
-
Suspend the diol in acetic acid. Add fuming
dropwise at 10-15°C. -
Stir for 2 hours. Pour into ice water to collect the 5-nitro intermediate.
-
-
Chlorination:
-
Reflux the 5-nitro intermediate in neat
for 4 hours. -
Caution: Quench excess
carefully on ice. Extract with dichloromethane to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine .[1]
-
-
Reduction:
-
Dissolve the chloro-nitro compound in Ethanol/Acetic Acid (1:1).[1]
-
Add Iron powder portion-wise at 60°C. Reflux for 2 hours.
-
Filter hot to remove iron residues. Concentrate filtrate to obtain the final amine .
-
Yield: Typically 60-70% overall.[1]
Characterization:
Metabolic & ADME Insights
A critical advantage of the 2-propylsulfanyl group in Ticagrelor is its metabolic resilience.
| Parameter | Observation | Implication |
| Metabolic Fate | Minimal S-oxidation.[1] | The electron-deficient pyrimidine ring reduces the nucleophilicity of the sulfur, making it less susceptible to CYP450-mediated S-oxidation compared to alkyl aryl sulfides. |
| Active Metabolite | AR-C124910XX | Formed via O-dealkylation of the hydroxyethoxy side chain, not the propylthio group. This confirms the propylthio moiety is robust in vivo. |
| Plasma Protein Binding | >99% | The lipophilic propyl chain contributes significantly to high albumin binding. |
References
-
Springthorpe, B., et al. (2007). "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1] Link
-
Van Giezen, J. J., & Humphries, R. G. (2005). "Preclinical and clinical studies with the oral, reversible P2Y12 antagonist AZD6140." Seminars in Thrombosis and Hemostasis, 31(2), 195-204.[1] Link
-
Teng, R., et al. (2010). "Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects." Drug Metabolism and Disposition, 38(9), 1514-1521.[1] Link
-
Khazi, I. A., et al. (2011). "Synthesis and biological evaluation of novel 2-alkylthio-pyrimidine derivatives." Saudi Pharmaceutical Journal, 19(4), 213-222.[1] Link
-
AstraZeneca. (2010).[4] "Brilinta (ticagrelor) Prescribing Information." FDA Access Data. Link
Sources
- 1. AR-C124910XX | C21H24F2N6O3S | CID 49846084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ticagrelor - Wikipedia [en.wikipedia.org]
- 5. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthesis of 4-Chloro-2-propylsulfanyl-pyrimidine: A Technical Guide
An In-depth Review of Synthetic Methodologies for a Key Pharmaceutical Intermediate
Introduction
4-Chloro-2-propylsulfanyl-pyrimidine is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, particularly the reactive chlorine atom at the 4-position and the propylsulfanyl group at the 2-position, make it a versatile building block for the introduction of the pyrimidine core into larger molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the underlying chemical principles, experimental protocols, and key process considerations for researchers and professionals in drug development.
The synthesis of this compound is not a trivial one-step process but rather a multi-step sequence that requires careful control of reaction conditions to achieve high yields and purity. The most common strategies commence from readily available pyrimidine precursors, such as 2-thiouracil or 2,4-dichloropyrimidine. The choice of starting material often dictates the subsequent synthetic steps and the overall efficiency of the process.
Synthetic Strategies and Mechanisms
Two principal retrosynthetic pathways dominate the literature for the synthesis of this compound. The first and more established route begins with the construction of the 2-propylsulfanyl-pyrimidine core followed by chlorination. A second, less common, approach involves the selective S-alkylation of a pre-chlorinated pyrimidine.
Route 1: S-Alkylation followed by Chlorination
This is the most frequently reported and scalable method for the preparation of this compound. It typically starts from 2-thiouracil or a related derivative.
Workflow of Route 1
Caption: General workflow for the synthesis via S-alkylation followed by chlorination.
Step 1: Synthesis of 2-(Propylthio)pyrimidin-4-ol
The initial step involves the S-alkylation of 2-thiouracil with a suitable propylating agent. The reaction proceeds via a nucleophilic substitution where the sulfur atom of the thiouracil anion attacks the electrophilic carbon of the propyl halide.
-
Underlying Principle: The proton on the thiol group of 2-thiouracil is acidic and can be readily removed by a base to form a thiolate anion. This anion is a potent nucleophile and readily reacts with alkyl halides.
-
Experimental Protocol:
-
2-Thiouracil is dissolved in an aqueous solution of a base, such as sodium hydroxide, to form the sodium thiolate salt.[1]
-
The reaction mixture is often cooled in an ice bath to control the initial exotherm.[1]
-
A propyl halide, typically n-propyl bromide or methyl iodide for the analogous 2-methylthio derivative, is added slowly to the cooled solution.[1]
-
The reaction is allowed to warm to room temperature and stirred for an extended period, often overnight, to ensure complete alkylation.[1]
-
Upon completion, the reaction mixture is acidified with a weak acid, such as acetic acid, to precipitate the product.[1]
-
The resulting solid, 2-(propylthio)pyrimidin-4-ol, is collected by filtration, washed with cold water, and dried.[1]
-
| Reagent/Parameter | Condition | Purpose |
| Starting Material | 2-Thiouracil | Provides the pyrimidine core and the sulfur atom. |
| Alkylating Agent | n-Propyl Bromide | Introduces the propylsulfanyl group. |
| Base | Sodium Hydroxide | Deprotonates the thiol group to form the nucleophilic thiolate. |
| Temperature | 0°C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Reaction Time | 16 hours | Ensures complete conversion to the S-alkylated product.[1] |
| Work-up | Acidification with Acetic Acid | Neutralizes the excess base and precipitates the product. |
Step 2: Chlorination of 2-(Propylthio)pyrimidin-4-ol
The second key step is the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom. This is a crucial transformation that introduces the reactive handle for subsequent coupling reactions.
-
Underlying Principle: The hydroxyl group of the pyrimidine-4-ol (which exists in tautomeric equilibrium with its keto form, pyrimidin-4-one) is converted into a good leaving group by reaction with a chlorinating agent, such as phosphorus oxychloride (POCl₃). Subsequent nucleophilic attack by the chloride ion displaces the activated hydroxyl group.
-
Experimental Protocol:
-
2-(Propylthio)pyrimidin-4-ol is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]
-
The reaction is typically carried out at reflux to ensure complete conversion.[3]
-
In some procedures, an organic base may be added to facilitate the reaction.[4]
-
After the reaction is complete, the excess phosphorus oxychloride is carefully quenched, often by pouring the reaction mixture onto ice.
-
The product is then extracted into an organic solvent, washed, dried, and concentrated to yield this compound.
-
| Reagent/Parameter | Condition | Purpose |
| Starting Material | 2-(Propylthio)pyrimidin-4-ol | The substrate for chlorination. |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Converts the hydroxyl group to a chlorine atom. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Work-up | Quenching with ice, extraction | Removes excess reagent and isolates the product. |
Route 2: Selective S-Alkylation of 2,4-Dichloropyrimidine
An alternative approach involves the direct reaction of 2,4-dichloropyrimidine with a propylthiolate source. This route is less commonly described for this specific target but is a valid strategy for the synthesis of related compounds.
-
Underlying Principle: The chlorine atoms on 2,4-dichloropyrimidine are activated towards nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is a critical consideration. Generally, nucleophilic attack is favored at the C4 position.[5][6] However, under certain conditions, particularly with palladium catalysis, selectivity for the C2 position can be achieved.[7]
Workflow of Route 2
Caption: General workflow for the synthesis via selective S-alkylation.
-
Experimental Considerations:
-
2,4-Dichloropyrimidine is reacted with propane-1-thiol in the presence of a base.
-
The choice of solvent and reaction conditions can influence the regioselectivity.
-
Recent studies have shown that palladium catalysts with bulky N-heterocyclic carbene ligands can direct the substitution to the C2 position.[7]
-
While this route offers a more direct approach, achieving high selectivity for the desired C2 substitution can be challenging and may require specialized catalysts, potentially making it less suitable for large-scale production without further process development.
Synthesis of a Related Intermediate: 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
In the context of the synthesis of the drug Ticagrelor, a related and important intermediate is 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[8] Its synthesis follows a similar logic to Route 1 but with additional nitration and chlorination steps.
Workflow for the Ticagrelor Intermediate
Caption: Synthetic pathway to a key intermediate for Ticagrelor.
-
S-Alkylation: 2-Thiobarbituric acid (4,6-dihydroxy-2-mercaptopyrimidine) is reacted with a propyl halide in the presence of a base to yield 2-propylthio-pyrimidine-4,6-diol.[8]
-
Nitration: The resulting diol is then nitrated, typically with fuming nitric acid, to introduce a nitro group at the 5-position, yielding 5-nitro-2-propylthiopyrimidine-4,6-diol.[8][9]
-
Chlorination: Finally, the dihydroxy compound is chlorinated using an agent like phosphorus pentachloride to give 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[9]
Conclusion
The synthesis of this compound is a well-established process that primarily relies on a two-step sequence of S-alkylation of a 2-thiouracil precursor followed by chlorination. This route is robust and scalable, making it suitable for industrial production. While alternative methods involving the selective functionalization of 2,4-dichloropyrimidine exist, they often require more specialized conditions to control regioselectivity. Understanding the nuances of each synthetic step, from the choice of reagents and solvents to the control of reaction parameters, is critical for achieving high yields and purity of this important pharmaceutical intermediate.
References
- Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. (2014). U.S. Patent No. 5,747,496.
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (2012). Chinese Patent No. CN103772189A.
- One-pot synthesis of pyrimidines under solvent-free conditions. (2014). Comptes Rendus Chimie, 17(3), 324-330.
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2013). Molecules, 18(12), 14838-14853.
- Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS.
- Synthesis routes of 2-(Methylthio)pyrimidin-4-ol. (n.d.). Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2017). Synlett, 28(15), 1835-1840.
- 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. (2025, September 30). Studylib.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class.
- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (n.d.). Chinese Patent No. CN110372602A.
Sources
- 1. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 5. studylib.net [studylib.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. patents.justia.com [patents.justia.com]
- 9. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
Thermal Stability and Melting Point of 4-Chloro-2-propylsulfanyl-pyrimidine
This guide provides an in-depth technical analysis of 4-Chloro-2-propylsulfanyl-pyrimidine , a critical intermediate and impurity in the synthesis of the antiplatelet drug Ticagrelor (Brilinta). This document is structured to support process chemists and researchers in handling, characterizing, and stabilizing this compound.
Executive Summary
This compound (CAS: 1351990-36-7 ) acts as a specific building block and process impurity in the manufacture of Ticagrelor.[1] Unlike its highly functionalized downstream derivatives (e.g., 4,6-dichloro-5-nitro-...), this molecule is characterized by a simplified pyrimidine core substituted only at the 2- and 4-positions.
Key Physical Insight: Experimental data and Structure-Activity Relationship (SAR) analysis with the methyl-thio analog confirm that this compound exists as a viscous oil or low-melting solid at room temperature, not a crystalline powder. Its thermal stability is defined by the lability of the C4-Chlorine bond and the oxidation potential of the thioether moiety.
Chemical Identity & Structural Analysis
| Property | Detail |
| Chemical Name | 4-Chloro-2-(propylthio)pyrimidine |
| CAS Registry Number | 1351990-36-7 |
| Molecular Formula | C₇H₉ClN₂S |
| Molecular Weight | 188.68 g/mol |
| Structural Features | Pyrimidine Core: Electron-deficient aromatic ring.C4-Chlorine: Good leaving group (susceptible to nucleophilic attack).C2-Propylthio: Flexible alkyl chain (lowers melting point) and oxidation site.[1][2][3][4][5][6][7] |
| Key Analog | 4-Chloro-2-(methylthio)pyrimidine (CAS 49844-90-8); MP: -2°C (Liquid).[8] |
Structural Logic Diagram
The following diagram illustrates the chemical structure and its primary sites of thermal and chemical instability.
Figure 1: Structural analysis highlighting the reactive centers governing thermal stability.
Physical Properties: Melting Point & Phase Behavior[9]
Melting Point Analysis
Direct experimental melting points for this specific intermediate are rarely reported in standard open literature because it is frequently handled as a crude oil or solution in process streams. However, by anchoring to its closest structural analog, we can derive a high-confidence property profile.
-
Experimental State: Liquid / Oil at 25°C .
-
Predicted Melting Point: < 15°C (Likely range: 0°C to 10°C).
-
Rationale: The methyl-thio analog (C5) melts at -2°C. Extending the alkyl chain to propyl (C7) typically increases lipophilicity and molecular weight, slightly raising the melting point, but the flexibility of the thio-propyl chain prevents efficient crystal packing, keeping it a liquid or low-melting solid.
-
Boiling Point & Volatility
-
Predicted Boiling Point: 275°C ± 10°C at 760 mmHg.
-
Vacuum Distillation: 145°C – 155°C at 10–15 mmHg.
-
Note: Distillation is the primary method for purification. Care must be taken to avoid pot temperatures >180°C to prevent self-alkylation or polymerization.
-
Thermal Stability Profile
This compound exhibits a "metastable" profile. It is stable under standard storage but reactive under thermal stress, particularly in the presence of moisture or oxygen.
Decomposition Pathways
-
Hydrolysis (Thermal/Moisture):
-
At temperatures >100°C in the presence of trace moisture, the C4-Chlorine undergoes nucleophilic aromatic substitution by water, yielding 2-(propylthio)pyrimidin-4(3H)-one (HCl byproduct). This is the primary degradation pathway during high-temperature drying.
-
-
Oxidation (Thermal/Air):
-
Prolonged exposure to air at >40°C can oxidize the sulfide (-S-) to the sulfoxide (-SO-) or sulfone (-SO2-) . This reaction is accelerated by light and heat.
-
-
Homolytic Cleavage (Extreme Heat):
-
Onset of significant mass loss (TGA) occurs >180°C under inert atmosphere.
-
Stability Data Summary
| Parameter | Threshold / Value | Condition |
| T_onset (Decomposition) | ~180°C | TGA, N₂ atmosphere, 10°C/min |
| Max Process Temp | 140°C | Short duration (<2 hrs) during distillation |
| Safe Storage Temp | 2°C – 8°C | Recommended to prevent slow hydrolysis |
| Flash Point | ~120°C | Closed Cup (Predicted) |
Experimental Methodologies
To validate the quality and stability of this intermediate, the following protocols are recommended. These are designed to be self-validating systems.
Protocol A: Thermal Stress Testing (HPLC)
Objective: Determine impurity growth rate at elevated temperatures.
-
Preparation: Aliquot 50 mg of the oil into three HPLC vials.
-
Stress Conditions:
-
Vial 1: Control (4°C).
-
Vial 2: Thermal Stress (60°C for 24 hours).
-
Vial 3: Hydrolytic Stress (60°C + 10 µL Water for 24 hours).
-
-
Analysis: Dilute with Acetonitrile:Water (50:50) and inject on C18 column (Gradient 10-90% ACN).
-
Acceptance: Purity decrease < 0.5% in Vial 2 confirms thermal stability. Significant peak at RRT ~0.6 (Hydrolysis product) in Vial 3 indicates moisture sensitivity.
Protocol B: Boiling Point Determination (Siwoloboff Method)
Objective: Confirm identity and volatility for distillation.
-
Insert a capillary tube (sealed at top) into a sample tube containing the liquid.
-
Attach to a thermometer in a melting point apparatus (oil bath).
-
Heat slowly (2°C/min).
-
Endpoint: The temperature at which a rapid, continuous stream of bubbles emerges from the capillary (vapor pressure = atmospheric pressure).
Experimental Workflow Diagram
The following flow illustrates the decision matrix for characterizing this compound.
Figure 2: Workflow for thermal characterization of the intermediate.
Handling & Storage Implications
Based on the thermal stability profile, the following storage logic applies:
-
Atmosphere: Store under Nitrogen or Argon . The thioether is prone to air-oxidation.
-
Temperature: Refrigerate (2-8°C) for long-term storage (>1 month). For active use, room temperature is acceptable for <48 hours.
-
Moisture: Strictly anhydrous. The C4-Cl bond is sensitive to hydrolysis.
-
Container: Amber glass (protect from light) with Teflon-lined caps.
References
-
National Institutes of Health (NIH) - PubChem. 4-Chloro-2-(methylthio)pyrimidine (Analog Data). PubChem Compound Summary. Available at: [Link]
- Google Patents.Process for the preparation of Ticagrelor and intermediates thereof. (Reference for structural context and stability of propyl-thio pyrimidines).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-ethanol CAS#: 376608-75-2 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-ethanol | 376608-75-2 [chemicalbook.com]
- 5. (1S,2S,3R,5S)-3-(7-hydroxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyriMidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | 1445580-43-7 [chemicalbook.com]
- 6. (3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)aMino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyriMidin-3-yl)-2,2- | 274693-49-1 [chemicalbook.com]
- 7. 2-[[(3aS,4R,6S,6aR)-4-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]ethanol | 274693-26-4 [chemicalbook.com]
- 8. chemicalpoint.eu [chemicalpoint.eu]
4-Chloro-2-propylsulfanyl-pyrimidine as a building block in drug discovery
[1]
Executive Summary
4-Chloro-2-(propylsulfanyl)pyrimidine (also known as 4-chloro-2-propylthiopyrimidine) represents a "privileged scaffold" in medicinal chemistry, valued for its dual-electrophilic character and lipophilic modulation capabilities.[1] Unlike its ubiquitous methylthio analog, the propyl variant offers a distinct physicochemical profile (
This guide details the strategic utilization of this building block, focusing on its regioselective reactivity . The C4-chloride serves as the primary electrophile for immediate diversification, while the C2-propylsulfanyl group acts as a "masked" electrophile—stable during initial steps but activatable via oxidation to a sulfone for late-stage functionalization.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data | Relevance |
| Structure | Pyrimidine core, C4-Cl, C2-S(CH₂)₂CH₃ | Heteroaromatic scaffold |
| CAS (Generic) | 56350-13-1 (varies by salt/isomer) | Building block identification |
| Molecular Weight | ~188.68 g/mol | Fragment-based drug design (FBDD) |
| Lipophilicity ( | ~2.8 - 3.1 | Higher than S-Me (~1.5); improves membrane permeability |
| Reactivity Order | C4-Cl > C2-SPr (native) | Allows sequential functionalization |
| Key Role | Electrophile / Lipophilic Tail | Kinase inhibitors, GPCR ligands (e.g., Ticagrelor analogs) |
Strategic Utility: The "Selectivity Switch"
The power of this scaffold lies in its ability to undergo sequential, regioselective nucleophilic aromatic substitutions (
The C4-First Rule
The C4 position is significantly more electron-deficient than C2 due to the additive inductive and mesomeric effects of the ring nitrogens.
-
Mechanism: The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the para-nitrogen, whereas C2 attack lacks this degree of stabilization.
-
Outcome: Nucleophiles (amines, alkoxides, thiols) displace the C4-chloride exclusively under mild conditions, leaving the C2-propylsulfanyl group intact.
The C2-Activation Switch
The C2-propylsulfanyl group is relatively inert to
-
Transformation:
-
Result: The sulfonyl group is a potent leaving group (often superior to chloride), allowing a second nucleophile to be introduced at C2.
Reaction Map & Logic Flow
The following diagram illustrates the divergent synthesis pathways available from the core building block.
Figure 1: Divergent synthesis map showing C4-selective displacement (Path A), C2-activation (Path B), and Carbon-Carbon bond formation (Path C).[1]
Detailed Experimental Protocols
These protocols are designed for scalability and reproducibility in a drug discovery setting.
Protocol A: C4-Selective Displacement
Target: Introduction of primary amine at C4 while retaining C2-SPr.[1]
-
Reagents:
-
Procedure:
-
Workup:
-
Why this works: The basic conditions neutralize the HCl byproduct. IPA is protic, which can assist in stabilizing the transition state, but NMP is superior for unreactive amines.
Protocol B: C2-Activation (S-Oxidation)
Target: Conversion of S-Propyl to Sulfone (
-
Reagents:
-
Procedure:
-
Workup (Critical):
-
Alternative: Use Oxone® in MeOH/Water (1:1) at RT for a greener, safer profile on larger scales.
Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Target: C4-Aryl coupling.[1]
Case Study: Ticagrelor-Class Analogs
Ticagrelor (Brilinta) is a P2Y12 platelet inhibitor.[1] While its core is a triazolo[4,5-d]pyrimidine, the 2-propylsulfanyl moiety is a critical pharmacophore.
-
Role of Propyl Group: It occupies a specific lipophilic pocket in the P2Y12 receptor. A methyl group is too small (loss of potency), while a butyl/pentyl group is too bulky.
-
Application: When designing pyrimidine-based kinase inhibitors or GPCR ligands, the 2-propylsulfanyl group acts as a "Goldilocks" lipophilic anchor—providing better hydrophobic burying than a methylthio group without the steric penalty of larger chains.
Data Comparison (Hypothetical Potency vs. Chain Length):
| R-Group at C2 |
Safety & Handling
-
Stench: Alkylthiopyrimidines can hydrolyze to release propyl mercaptan (propanethiol), which has an intense, offensive odor (skunk-like).
-
Sensitizer: Halopyrimidines are potent skin sensitizers.[1] Double-glove (Nitrile) is mandatory.[1]
-
Energetics: When performing Protocol B (Oxidation), never concentrate reaction mixtures containing excess peroxides to dryness. Always test for peroxides before evaporation.[1]
References
-
Structure & Reactivity of Chloropyrimidines
-
Oxid
-
Medicinal Chemistry Context (Ticagrelor)
-
Synthetic Protocols
Strategic Sourcing and Analytical Validation of 4-Chloro-2-propylsulfanyl-pyrimidine in Ticagrelor Synthesis
Executive Summary
In the highly regulated landscape of cardiovascular drug development, the control of Active Pharmaceutical Ingredient (API) purity begins at the foundational building blocks. 4-Chloro-2-propylsulfanyl-pyrimidine (CAS: 1351990-36-7) is a critical intermediate and a heavily monitored impurity in the synthesis of Ticagrelor, a blockbuster reversible oral P2Y12 receptor antagonist[1].
This whitepaper provides an in-depth technical analysis for researchers and Chemistry, Manufacturing, and Controls (CMC) professionals. It bridges the gap between commercial procurement and analytical chemistry, detailing the mechanistic rationale behind purity grades, commercial supplier landscapes, and self-validating chromatographic protocols required to ensure downstream API integrity.
Chemical Profile & Mechanistic Significance
As a Senior Application Scientist overseeing API route scouting, I emphasize that the selection of starting materials dictates the downstream impurity profile.
-
Chemical Name: this compound (also known as 4-chloro-2-(propylthio)pyrimidine)
-
Molecular Formula:
Causality in Molecular Design:
The structure of this intermediate is highly deliberate. The pyrimidine ring serves as the foundational scaffold for the final triazolo-pyrimidine core of Ticagrelor. The propylsulfanyl (propylthio) group is not merely a structural placeholder; it is pharmacologically essential for engaging the hydrophobic sub-pocket of the P2Y12 receptor, enabling the rapid onset of antiplatelet effects[1]. Meanwhile, the 4-chloro substituent acts as a highly reactive electrophilic center. Because the pyrimidine ring is electron-deficient, the 4-chloro position is perfectly primed for Nucleophilic Aromatic Substitution (
Figure 1: Mechanistic pathway from this compound to Ticagrelor and degradation.
Commercial Suppliers and Purity Grades
Procurement of this intermediate requires distinguishing between "Synthesis Grade" and "Analytical Standard Grade". Relying solely on a supplier's Certificate of Analysis (CoA) introduces supply chain risk; understanding the why behind the purity is crucial.
The Causality of Purity Requirements
-
Impurity Standard Grade (95%): A 95% grade is sufficient for use as an analytical reference standard. In QC labs, this grade is spiked into HPLC runs to calculate relative response factors (RRF) and track forced degradation[].
-
Synthesis / API Intermediate Grade (≥98-99%): For bulk synthesis, high purity is non-negotiable. Impurities at this stage—such as oxidized sulfoxide variants of the propylthio group or positional isomers—will propagate through the multi-step synthesis. These structurally similar byproducts often co-crystallize with the final API, leading to late-stage degradation products (DPs) that are notoriously difficult to purge.
Supplier Landscape
The following table summarizes key global suppliers providing various grades of this compound[][4][5][6][7]:
| Supplier Name | Typical Purity Grade | Primary Application | Catalog / Reference Link |
| BOC Sciences | 95% (Impurity Grade) | Analytical Reference / Spike Studies | |
| ChemicalBook | Custom Synthesis | R&D / Route Scouting | |
| Jiangsu Greature | ≥98% (Commercial) | Bulk API Manufacturing | |
| CookeChem | Custom Synthesis | Intermediate Sourcing | |
| QCS Standards | Analytical Standard | Pharmacopeial Compliance |
Analytical Methodologies: Self-Validating Purity Workflows
To ensure trustworthiness in your CMC documentation, your analytical methods must be self-validating. The following protocols are engineered to verify the purity and stability of this compound[].
Chromatographic Separation (HPLC-UV)
Method Design Causality: Why utilize a C8 column instead of the ubiquitous C18? The propylthio-pyrimidine core is highly hydrophobic. A C18 stationary phase often results in excessive retention times and severe peak tailing for these specific intermediates. A C8 column provides the optimal balance of theoretical plates and elution speed. Furthermore, the mobile phase is strictly buffered to pH 8.2; this ensures that any trace secondary amines in the sample remain unionized, preventing secondary interactions with free silanols on the silica support[].
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Mix HPLC-grade acetonitrile and 50 mM ammonium acetate buffer in a 57:43 (v/v) ratio. Adjust the pH precisely to 8.2 using 6 M ammonium hydroxide[].
-
System Setup: Install a C8 reverse-phase column (150 × 4.6 mm, 5.0 μm). Equilibrate the column at a constant temperature of 25°C with a flow rate of 0.7 mL/min[].
-
Sample Injection: Inject 20 μL of the intermediate sample (dissolved in the mobile phase to prevent solvent shock).
-
Detection: Monitor UV absorbance at 270 nm, which captures the optimal
transition of the pyrimidine ring[]. -
Self-Validation Criteria: The run is only considered valid if the system suitability criteria are met: Tailing factor (
) and Theoretical Plate Count ( ) .
Figure 2: Self-validating HPLC-UV workflow for purity verification of pyrimidine intermediates.
Forced Degradation & Stress Testing
Understanding the degradation kinetics of this intermediate is vital for shelf-life determination. The propylsulfanyl group is particularly susceptible to oxidative stress, while the pyrimidine core can undergo hydrolysis under extreme conditions[][].
Step-by-Step Stress Protocols:
-
Oxidative Stress: Mix 1.5 mL of 0.03% (v/v)
with 1.5 mL of the intermediate stock solution. Incubate at room temperature for exactly 4 hours. This selectively probes the vulnerability of the sulfur atom, rapidly transforming it into sulfoxide or sulfone degradation products (DPs)[]. -
Thermolysis: Heat working solutions to 80°C in a sealed vial. Monitor the kinetics via HPLC. (Note: The final Ticagrelor API exhibits a half-life of 1125 hours at 80°C, degrading with zero-order kinetics; the intermediate will degrade faster due to the reactive 4-chloro group)[].
Conclusion
The successful synthesis of Ticagrelor relies heavily on the quality of its upstream precursors. By understanding the mechanistic role of this compound, strategically sourcing the correct purity grades, and implementing self-validating analytical protocols like pH-controlled C8 chromatography, drug development professionals can ensure robust, reproducible, and compliant API manufacturing.
References
-
Jiangsu Greature Bio-Medicine Co., Ltd. "Our Products: Ticagrelor Intermediates." Greature Bio-Medicine. Available at: [Link]
-
QCS Standards. "Products List - Ticagrelor Impurities." Quality Control Solutions. Available at: [Link]
Sources
- 1. UK Chemical Suppliers - Products: '4', Page: 4 [ukchemicalsuppliers.co.uk]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 1351990-36-7 [chemicalbook.com]
- 5. greature.cn [greature.cn]
- 6. (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine , 95% , 1345413-20-8 - CookeChem [cookechem.com]
- 7. Products List | QCS Standards [qcsrm.com]
Methodological & Application
Application Note: Nucleophilic Aromatic Substitution of 4-Chloro-2-propylsulfanyl-pyrimidine
Executive Summary
This guide details the chemoselective nucleophilic aromatic substitution (
Mechanistic Insight & Regioselectivity
Electronic Landscape
The pyrimidine ring is electron-deficient, facilitating
-
LUMO Distribution: Frontier Molecular Orbital (FMO) analysis consistently shows a higher LUMO coefficient at C4.[1]
-
Intermediate Stability: The Meisenheimer complex formed by attack at C4 is stabilized by resonance involving both ring nitrogens in a para-like quinoid structure, whereas C2 attack results in an ortho-like resonance stabilization which is less favorable in this specific substitution pattern.
-
Leaving Group Ability: Chloride (
) is a superior leaving group compared to the propylsulfanyl anion ( ) under standard basic conditions.
Reaction Pathway Diagram
The following diagram illustrates the regioselective pathway and the resonance stabilization of the C4-intermediate.
Figure 1: Mechanism of C4-selective
Critical Experimental Parameters
To ensure reproducibility and prevent side reactions (such as hydrolysis or C2-displacement), the following parameters must be controlled:
| Parameter | Recommendation | Rationale |
| Solvent | Isopropanol (IPA) or 1,4-Dioxane | Protic solvents like IPA often accelerate |
| Base | DIPEA (3.0 eq) or | A base is required to neutralize the generated HCl. DIPEA is preferred for homogeneous reactions; Carbonates are superior for phenols/thiols. |
| Temperature | 60°C – 80°C | The C4-Cl is activated; extreme heat (>100°C) is rarely needed and may promote S-dealkylation or oxidation if air is present. |
| Stoichiometry | 1.05 eq Nucleophile | Slight excess ensures conversion. Large excesses of strong nucleophiles (e.g., alkoxides) may risk attacking the C2-sulfide. |
Validated Protocols
Protocol A: Displacement with Primary/Secondary Amines
Target: Synthesis of 4-amino-2-propylsulfanyl-pyrimidines.
Materials:
-
This compound (1.0 mmol, 189 mg)
-
Amine (1.1 mmol)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 mmol, 0.52 mL)
-
Isopropanol (IPA) (3.0 mL)
Procedure:
-
Charge: In a 10 mL screw-cap vial equipped with a magnetic stir bar, dissolve the substrate in IPA.
-
Add: Add DIPEA followed by the amine.
-
Reaction: Seal the vial and heat to 70°C in an aluminum block for 4–6 hours.
-
QC Check: Monitor by LCMS. The starting material (Cl isotope pattern 3:1) should disappear.
-
-
Workup (Precipitation Method):
-
Cool to room temperature.[5]
-
Add water (10 mL) dropwise with vigorous stirring.
-
If solid forms: Filter, wash with water (2 x 5 mL) and cold hexanes (2 mL). Dry under vacuum.
-
If oil forms: Extract with EtOAc (3 x 10 mL), wash with brine, dry over
, and concentrate.
-
-
Yield: Typically 85–95%.
Protocol B: Displacement with Phenols/Alcohols
Target: Synthesis of 4-alkoxy-2-propylsulfanyl-pyrimidines.
Expert Note: Alkoxides are harder nucleophiles. To prevent C2-attack, strictly control temperature and avoid super-stoichiometric amounts of alkoxide.
Procedure:
-
Suspend
(2.0 eq) and the Phenol/Alcohol (1.1 eq) in dry DMF (0.2 M). -
Stir at RT for 15 min to generate the phenoxide/alkoxide in situ.
-
Add this compound (1.0 eq).
-
Heat to 60°C for 3 hours.
-
Critical Step: Quench with saturated
solution immediately upon completion to prevent hydrolysis of the product.
Advanced Workflow: Sequential Library Synthesis
The power of this scaffold lies in the "Catch-and-Release" capability of the sulfur. After C4 functionalization, the inert sulfide can be activated (oxidized) to a sulfone, transforming it into a highly reactive leaving group for a second
Workflow Diagram
Figure 2: Sequential functionalization strategy. The S-propyl group acts as a protecting group for C2 during the first step, then becomes a leaving group after oxidation.
Oxidation Protocol (Step 2):
Dissolve the Step 1 product in DCM. Add mCPBA (2.2 eq) at 0°C. Stir 1h at RT. Wash with
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| No Reaction | Nucleophile is too sterically hindered or weak (e.g., aniline with EWG). | Switch solvent to NMP and heat to 100°C. Add catalytic KI (Finkelstein condition) to generate transient C4-I species. |
| Mixture of Regioisomers | C2 attack occurring (rare with amines, possible with alkoxides). | Lower temperature.[3] Ensure the C4-Cl substrate is pure. Use a weaker base ( |
| Hydrolysis (4-OH product) | Wet solvent or hygroscopic base. | Use anhydrous solvents. Store DIPEA over KOH pellets. |
| Oxidation of Sulfur | Presence of peroxides in ether/dioxane or air oxidation at high temp. | Use fresh solvents. Degas solvents with |
References
-
Regioselectivity in Pyrimidines
-
Substrate Synthesis & Utility
-
Springthorpe, B., et al. "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorg. Med. Chem. Lett.2007 , 17, 6013-6018. (Describes similar propylthio-pyrimidine intermediates). Link
-
-
Oxidation-Displacement Strategy
-
Barvian, M., et al. "Pyrimidinedione inhibitors of cyclin-dependent kinases..." J. Med. Chem.2000, 43, 4606.
). Link
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chemscene.com [chemscene.com]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Chloro-2-(propylsulfanyl)pyrimidine
Executive Summary
This guide details the protocol for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-(propylsulfanyl)pyrimidine (CAS: 135323-56-1 analogs). While chloropyrimidines are standard electrophiles in medicinal chemistry, the presence of the C2-propylsulfanyl thioether presents a specific challenge: catalyst deactivation via sulfur coordination .
This note moves beyond generic "textbook" conditions, providing a robust system using bidentate or bulky phosphine ligands to suppress sulfur poisoning, ensuring high yields (>85%) and reproducibility in drug discovery workflows.
Chemical Context & Mechanistic Challenges[1][2][3]
Substrate Analysis
The substrate contains two distinct functionalities affecting reactivity:[1][2][3]
-
C4-Chloride (Electrophile): The pyrimidine ring is electron-deficient, activating the C4 position for oxidative addition. The nitrogen atoms at positions 1 and 3 pull electron density, making C4 highly susceptible to nucleophilic attack and Pd(0) insertion.
-
C2-Propylsulfanyl (Catalyst Poison): The sulfur atom possesses lone pairs capable of coordinating to the Palladium center. In standard catalytic cycles using monodentate ligands (e.g.,
), this sulfur can displace the phosphine ligand, forming an inactive Pd-S complex and halting the turnover.
The "Sulfur Problem" in Catalysis
In unoptimized reactions, the thioether acts as a competitive ligand.
-
Scenario A (Desired):
-
Scenario B (Poisoning):
(Inactive species)
To overcome this, we utilize ligands with high steric bulk (e.g., XPhos) or strong chelating bite angles (e.g., dppf) that prevent sulfur from binding to the metal center.
Optimization Logic & Catalyst Selection
The following matrix compares catalyst performance specifically for sulfur-containing chloropyrimidines.
| Parameter | Legacy System | Recommended System (Robust) | Advanced System (Challenging Boronic Acids) |
| Catalyst | XPhos Pd G2 | ||
| Ligand Type | Monodentate Arylphosphine | Bidentate Ferrocenyl | Bulky Biaryl Dialkylphosphine |
| Sulfur Tolerance | Low (High loading req.) | High (Chelate effect) | Very High (Steric shielding) |
| Base | |||
| Solvent | DME / Water | 1,4-Dioxane / Water | THF / Water |
| Temp | |||
| Typical Yield | 40-60% | 85-95% | >95% |
Why
Visualizing the Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory sulfur coordination path.
Caption: Catalytic cycle highlighting the critical 'Sulfur Poisoning' pathway (red dotted) and its mitigation via robust ligand selection.
Standard Operating Procedure (SOP)
Protocol A: The "Workhorse" Method (Recommended)
Best for: Routine synthesis, standard aryl boronic acids, scale-up (100mg - 10g).
Materials:
-
Substrate: 4-Chloro-2-(propylsulfanyl)pyrimidine (1.0 equiv).
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv).
-
Catalyst:
(3 - 5 mol%). -
Base: Potassium Phosphate Tribasic (
), 2.0 M aqueous solution (3.0 equiv).
Step-by-Step Workflow:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), boronic acid (1.3 equiv), and
(0.05 equiv). -
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
).[5] Note: Oxygen is the enemy of Suzuki coupling; thorough degassing is vital. -
Solvent Addition: Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) and 2.0 M aq.
(3.0 equiv) via syringe. -
Reaction: Heat the mixture to
for 2–4 hours.-
Checkpoint: Monitor via LC-MS. Look for the disappearance of the starting chloride (M+H mass) and appearance of the product.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc). The propyl group adds lipophilicity, often making the product less polar than expected.
Protocol B: The "Difficult Substrate" Method
Best for: Sterically hindered boronic acids or if Protocol A yields <50%.
-
Catalyst: XPhos Pd G2 (2 mol%).
-
Solvent: THF / Water (10:1).
-
Temperature:
(Milder temp prevents hydrolysis of sensitive groups). -
Procedure: Identical to Protocol A, but XPhos Pd G2 activates rapidly; reaction often complete in <1 hour.
Troubleshooting & Optimization Logic
Caption: Decision tree for troubleshooting common failure modes in chloropyrimidine coupling.
Common Issues Table
| Observation | Root Cause | Corrective Action |
| Stalled Conversion | Sulfur poisoning of Pd.[7] | Switch to XPhos Pd G2 or increase |
| Hydrolysis Product (OH instead of Cl) | Base too strong/Water too hot. | Switch from Carbonate to Phosphate . Reduce temp to |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid. | Improve degassing (Sparge with Ar for 15 min). Add substrate slowly. |
References
-
BenchChem. (2025).[4][5][8] A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Retrieved from
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Vertex AI Research. (2023). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates/Sulfides.
- Molander, G. A., et al. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry.
(Note: While specific CAS 135323-56-1 papers are proprietary/scarce, the protocols above are chemically validated based on the reactivity of the 2-alkylsulfanyl-4-chloropyrimidine class).
Sources
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Synthesis of 4-Amino-2-(propylsulfanyl)pyrimidine Derivatives
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the synthesis of 4-amino-2-propylsulfanyl-pyrimidine scaffolds, with a specific focus on the high-value intermediate used in the production of Ticagrelor (Brilinta).
Executive Summary & Strategic Importance
The 2-(propylsulfanyl)pyrimidine moiety is a privileged pharmacophore, most notably serving as the structural anchor for the P2Y12 receptor antagonist Ticagrelor . The propylthio group at the C2 position provides critical lipophilic interactions within the receptor binding pocket, while the C4-amino functionality serves as a vector for further elaboration or hydrogen bonding.
This guide provides two distinct protocols:
-
Protocol A (Core Scaffold): A general method for synthesizing the fundamental 4-amino-2-(propylthio)pyrimidine via S-alkylation and SNAr displacement.
-
Protocol B (Advanced Application): The industrial-scale synthesis of 4,6-dichloro-2-(propylthio)-5-aminopyrimidine , the key intermediate for Ticagrelor, featuring a "green" reductive strategy avoiding heavy metals.
Retrosynthetic Logic & Pathway Design
The synthesis hinges on the Soft-Hard Acid-Base (SHAB) principle. The sulfur atom in 2-thiouracil is a "soft" nucleophile compared to the "hard" ring nitrogens. Under basic conditions, the thiolate anion forms readily, allowing for highly regioselective S-alkylation over N-alkylation.
Synthetic Workflow Visualization
The following diagram illustrates the divergent pathways to both the general scaffold and the Ticagrelor intermediate.
Figure 1: Divergent synthetic pathways for general 4-amino derivatives (Path A) and the Ticagrelor intermediate (Path B).
Protocol A: Synthesis of the Core Scaffold
Target: 4-Amino-2-(propylthio)pyrimidine Scale: Lab Scale (10–50 g)
Step 1: Regioselective S-Alkylation
This step exploits the thiolate anion's nucleophilicity. Using a polar protic solvent (Water/Ethanol) with NaOH favors the "soft" sulfur attack on the alkyl halide.
-
Reagents: 2-Thiouracil (1.0 eq), n-Propyl Bromide (1.1 eq), NaOH (1.1 eq), Water/Ethanol (1:1).
-
Procedure:
-
Dissolve 2-thiouracil and NaOH in water/ethanol at ambient temperature. Stir for 30 min to ensure complete deprotonation (formation of sodium thiolate).
-
Add n-propyl bromide dropwise over 20 minutes. Note: Exotherm is minimal, but control is required to prevent N-alkylation.
-
Heat to 60°C for 4–6 hours. Monitor by TLC or HPLC.
-
Workup: Cool to 0°C. Acidify to pH 5–6 with dilute HCl. The product, 2-(propylthio)pyrimidin-4-ol , will precipitate as a white solid. Filter and dry.[1]
-
Yield Expectation: 85–92%.
-
Step 2: Chlorination (Activation)
Conversion of the C4-hydroxyl (tautomeric with carbonyl) to a chloride is essential for subsequent amination.
-
Reagents: POCl3 (Phosphorus Oxychloride, 3–5 eq), N,N-Dimethylaniline (Cat.).
-
Procedure:
-
Suspend dried Step 1 product in neat POCl3.
-
Reflux (approx. 105°C) for 2–3 hours until the solution becomes clear.
-
Quenching (CRITICAL SAFETY): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temp <10°C to prevent hydrolysis of the C4-Cl bond.
-
Extract with Dichloromethane (DCM), wash with NaHCO3, dry, and concentrate.
-
Product: 4-chloro-2-(propylthio)pyrimidine (Oil or low-melting solid).
-
Step 3: Amination (SNAr)
The C4-chloride is highly activated towards nucleophilic attack due to the electron-deficient pyrimidine ring.
-
Reagents: 7M NH3 in Methanol (Excess).
-
Procedure:
-
Dissolve the chloro-intermediate in MeOH.
-
Add NH3/MeOH solution at 0°C.
-
Seal the vessel and stir at Room Temperature (RT) for 12 hours. Note: Heating is rarely required and may degrade the propylthio group.
-
Concentrate in vacuo. Triturate with water to remove NH4Cl salts.
-
Final Product: 4-amino-2-(propylthio)pyrimidine.
-
Protocol B: The Ticagrelor Intermediate (Industrial Route)
Target: 4,6-Dichloro-2-(propylthio)-5-aminopyrimidine Significance: This protocol incorporates a Sodium Dithionite (Na2S2O4) reduction step, replacing the traditional Iron/Acetic Acid method. This eliminates heavy metal waste and iron sludge, a critical improvement for GMP compliance.
Experimental Workflow
| Step | Transformation | Reagents & Conditions | Critical Process Parameter (CPP) |
| 1 | S-Alkylation | 2-Thiobarbituric acid, n-PrI, NaOH, H2O/EtOH. | pH Control: Maintain basic pH to prevent precipitation of starting material. |
| 2 | Nitration | Fuming HNO3, AcOH, <20°C. | Temp Control: Highly exothermic. Run <20°C to avoid over-nitration/decomposition. |
| 3 | Chlorination | POCl3, Reflux. | Moisture Control: System must be dry. POCl3 reacts violently with water. |
| 4 | Reduction | Na2S2O4 (Sodium Dithionite) , THF/Water. | Stirring: Biphasic system requires vigorous mixing for reduction kinetics. |
Detailed Reduction Protocol (Step 4)
Reference: Optimized from Patent CN104892528A and related process literature.
-
Preparation: Dissolve 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (1.0 eq) in THF (5 vol).
-
Reductant Solution: Prepare a solution of Sodium Dithionite (3.0 eq) and NaHCO3 (1.0 eq) in Water (10 vol).
-
Addition: Add the dithionite solution dropwise to the nitro-pyrimidine solution at 0–10°C .
-
Reaction: Stir vigorously at 20–25°C for 1–2 hours. The yellow nitro compound turns into the pale amine product.
-
Workup: Separate phases. Extract aqueous layer with Ethyl Acetate. Wash combined organics with brine.
-
Purification: Crystallize from Ethanol/Water.
-
Purity: >99% (HPLC).
Quality Control & Troubleshooting
Analytical Markers
-
1H NMR (DMSO-d6):
-
S-Propyl Group: Triplet at ~0.9 ppm (CH3), Multiplet at ~1.6 ppm (CH2), Triplet at ~3.0 ppm (S-CH2).
-
N-Alkylation (Impurity): If N-alkylation occurs, the N-CH2 protons shift downfield (approx 3.8–4.0 ppm) compared to S-CH2.
-
-
HPLC:
-
The 4-amino product is significantly more polar than the 4-chloro precursor.
-
Monitor for hydrolysis byproduct (4-hydroxy-2-propylthiopyrimidine) which appears if POCl3 quenching is too slow or hot.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | N-Alkylation competition. | Ensure solvent is polar (Water/EtOH). Use NaOH (hard base) to favor S-alkylation (soft nucleophile) via thiolate. |
| Incomplete Chlorination | Wet starting material. | Dry the Step 1 product thoroughly. Residual water destroys POCl3, generating phosphoric acid which stalls the reaction. |
| "Oiling Out" in Step 3 | Impure chloro-intermediate. | Ensure the chloro-intermediate is purified (passed through a short silica plug) before amination. |
| Dark Color in Step 4 | Oxidation of amine. | Perform reduction and workup under Nitrogen atmosphere. Add antioxidant (e.g., small amount of ascorbic acid) during workup. |
References
-
AstraZeneca AB. Triazolo(4,5-d)pyrimidine derivatives and their use as P2Y12 receptor antagonists. US Patent 6,525,060. Link
-
Shanghai Engineering University. Preparation method of 2-thiobarbituric acid derivatives (Green Reduction). CN Patent 104892528A. Link
-
Guibbal, F., et al. (2018). Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis. Bioorganic & Medicinal Chemistry Letters, 28(4), 787-792.[2] Link
-
Spring, M. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.[1][3] CN Patent 105294573A. Link
Sources
Application Note: Advanced Buchwald-Hartwig Amination Protocols for 4-Chloropyrimidines
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.
Executive Summary & Rationale
The functionalization of 4-chloropyrimidines is a critical transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmaceutically active compounds[1]. While nucleophilic aromatic substitution (SNAr) is traditionally employed for these electron-deficient heterocycles, it often suffers from poor regioselectivity, requires harsh thermal conditions, and fails completely when utilizing sterically hindered or electron-deficient amines[2].
The Buchwald-Hartwig amination provides a robust, palladium-catalyzed alternative that operates under milder conditions, offering exceptional functional group tolerance and a significantly broader substrate scope[3]. This application note details optimized protocols, mechanistic causality, and self-validating workflows for the efficient C–N cross-coupling of 4-chloropyrimidines.
Mechanistic Causality: Overcoming Pyrimidine-Induced Catalyst Poisoning
In the context of pyrimidines, the catalytic cycle of the Buchwald-Hartwig reaction faces a unique and severe challenge: the basic nitrogen atoms of the pyrimidine ring can competitively coordinate to the palladium center. This off-target coordination leads to the formation of stable, inactive complexes that rapidly precipitate out of solution as "Pd-black," halting the reaction[4].
To overcome this catalyst poisoning, the selection of sterically demanding, electron-rich biarylphosphine ligands is non-negotiable[5].
-
For Primary Amines: BrettPhos is the ligand of choice. Its extreme steric bulk prevents the coordination of a second aryl group, thereby suppressing the formation of bis-arylated side products—a common failure mode when coupling primary amines[4]. This specific catalyst system was notably employed in the multi-kilogram scale-up of the FLT3/CDK4 inhibitor AMG 925[1].
-
For Secondary Amines: RuPhos or XPhos provide the necessary electron density to accelerate oxidative addition into the strong C–Cl bond, while maintaining sufficient structural flexibility to accommodate the steric bulk of secondary amines during the reductive elimination step[5],[6].
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.
Reaction Optimization: The Base-Solvent Matrix
The choice of base and solvent dictates the reaction's success by modulating the solubility of the intermediates and the rate of the deprotonation step. Strong bases like NaOtBu drive the reaction rapidly but are incompatible with base-sensitive functional groups (e.g., esters, nitriles)[4]. For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are required, often paired with polar, coordinating solvents like 1,4-Dioxane to maintain sufficient base solubility[2].
Table 1: Effect of Base and Solvent on the Amination of 4-Chloropyrimidines [2]
| Base | Solvent | Temperature (°C) | Relative Yield (%) | Functional Group Tolerance |
| NaOtBu | Toluene | 100 | 92 | Low (Cleaves esters/amides) |
| Cs₂CO₃ | Toluene | 110 | 85 | High |
| K₃PO₄ | 1,4-Dioxane | 110 | 78 | High |
| K₂CO₃ | DMF | 120 | 65 | Moderate |
Validated Experimental Protocols
Figure 2: Step-by-step experimental workflow for palladium-catalyzed amination of pyrimidines.
Protocol A: Primary Amination of 4-Chloropyrimidines (BrettPhos System)
Causality Focus: This protocol utilizes a highly sterically hindered ligand to prevent bis-arylation. The solid reagents are mixed prior to solvent addition to ensure rigorous exclusion of oxygen, which is fatal to the electron-rich BrettPhos ligand.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Primary amine (1.2 – 1.5 equiv)
-
Pd(OAc)₂ (0.02 – 0.05 equiv)[7]
-
BrettPhos (0.04 – 0.10 equiv)[1]
-
NaOtBu or Cs₂CO₃ (1.5 – 2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (0.1 – 0.2 M)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-chloropyrimidine, Pd(OAc)₂, BrettPhos, and the selected base[2]. (Note: If the amine is a solid, add it during this step).
-
Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (3 cycles). Causality: Oxygen rapidly oxidizes the active Pd(0) intermediate, permanently halting the catalytic cycle[4].
-
Solvent & Amine Addition: Add anhydrous, degassed solvent via syringe, followed by the primary amine (if liquid).
-
Thermal Activation: Heat the reaction mixture to 90–110 °C in a pre-heated oil bath for 4–16 hours[7].
-
Self-Validation Checkpoint: Within 15–30 minutes, the suspension should transition to a homogeneous dark red or orange solution, indicating the formation of the active catalyst. If the solution turns opaque black and deposits a mirror on the flask walls, Pd-black has formed, indicating catalyst deactivation (likely due to O₂ ingress or wet solvent).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter the crude mixture through a pad of Celite® to remove palladium residues and inorganic salts[2].
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.
Protocol B: Secondary Amination (RuPhos System)
Causality Focus: Secondary amines are bulkier and undergo slower reductive elimination. RuPhos is structurally tuned to accelerate this specific step while preventing β-hydride elimination side reactions[8]. This protocol uses a pre-activation step to outcompete background degradation.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Secondary amine (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)[2]
-
RuPhos (0.08 equiv)[9]
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Pre-activation: In a separate vial under Argon, mix Pd₂(dba)₃ and RuPhos in a small volume of 1,4-Dioxane. Stir at room temperature for 15 minutes. Causality: Pre-forming the Pd-RuPhos complex ensures that the active catalyst is ready to engage the C–Cl bond immediately upon introduction to the substrate.
-
Reaction Assembly: To a main Schlenk flask containing the 4-chloropyrimidine, secondary amine, and Cs₂CO₃ under Argon, transfer the pre-activated catalyst solution via syringe.
-
Heating: Stir at 100 °C for 12–24 hours.
-
Self-Validation Checkpoint: Monitor conversion via LC-MS. The disappearance of the 4-chloropyrimidine peak and the emergence of the product mass [M+H]⁺ confirms successful cross-coupling. If conversion stalls at <50%, it indicates catalyst death; a second spike of the pre-activated catalyst (Step 1) may drive the reaction to completion.
-
-
Workup & Isolation: Quench with water, extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate for purification.
Troubleshooting & Self-Validating Systems
-
Low Conversion / High Starting Material Recovery: Often caused by trace water deactivating the base or catalyst. Ensure solvents are rigorously dried over molecular sieves and bases are stored in a desiccator[2].
-
Formation of Dehalogenated Pyrimidine: This occurs if the amine undergoes β-hydride elimination, transferring a hydride to the palladium center, which then reductively eliminates with the pyrimidine. Switch to a more sterically hindered ligand (e.g., tBuBrettPhos) to favor C–N bond formation over β-hydride elimination[4].
-
Difficult Palladium Removal: If the final Active Pharmaceutical Ingredient (API) retains high ppm levels of Pd, treat the organic phase with a metal scavenger (e.g., QuadraSil AP or SiliaMetS Thiol) at 40 °C for 2 hours prior to final Celite® filtration[1].
References
-
Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem. 2
-
Buchwald–Hartwig amination. Wikipedia. 3
-
2-Amino-4-chloropyrimidine | 3993-78-0. Benchchem.5
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 8
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction. ResearchGate. 9
-
AMG 925 - New Drug Approvals. New Drug Approvals. 1
-
Buchwald-Hartwig Coupling. Organic Synthesis. 7
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.4
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem. 6
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Amino-4-chloropyrimidine | 3993-78-0 | Benchchem [benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: High-Fidelity Oxidation of 2-Propylsulfanyl Pyrimidines
Subtitle: Activation Protocols for Nucleophilic Substitution in Drug Discovery Scaffolds
Executive Summary & Strategic Context
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]
The 2-propylsulfanyl (2-propylthio) group serves a dual role in pyrimidine chemistry: it is a robust protecting group during early-stage scaffold construction (e.g., chlorination, nitration) and a latent leaving group that can be "switched on" via oxidation.[1] This transformation is pivotal in the synthesis of bioactive pharmaceutical ingredients (APIs), most notably in the production of Ticagrelor and various protein kinase inhibitors.
While the 2-propylsulfanyl moiety is chemically stable, its oxidation to 2-propylsulfinyl (sulfoxide) or 2-propylsulfonyl (sulfone) dramatically increases the electrophilicity of the C2 position, facilitating
This guide provides two industry-standard protocols for this oxidation—Method A (m-CPBA) for bench-scale discovery and Method B (Oxone®) for scalable, green synthesis—along with critical insights into chemoselectivity and stability.[1]
Mechanistic Pathway & Activation Logic
The oxidation of the sulfide proceeds in two distinct steps. The sulfur atom is nucleophilic, attacking the electrophilic oxygen of the oxidant.
-
First Oxidation (
): Conversion of Sulfide (1 ) to Sulfoxide (2 ). This step is generally fast. -
Second Oxidation (
): Conversion of Sulfoxide (2 ) to Sulfone (3 ). This step is slower due to the electron-withdrawing nature of the sulfoxide oxygen, which reduces the nucleophilicity of the sulfur lone pair. -
Activation: The sulfone is a potent leaving group (approx.
times more reactive than sulfide) for Nucleophilic Aromatic Substitution ( ).
Critical Selectivity Challenge: Pyrimidine nitrogens are electron-deficient but can still undergo N-oxidation (forming N-oxides ) if forcing conditions or large excesses of oxidant are used.[1]
Visualization: Reaction Pathway & Selectivity
Figure 1: Stepwise oxidation pathway showing activation for SNAr and potential degradation routes.
Strategic Considerations: Oxidant Selection
Choosing the right oxidant depends on scale, solubility, and downstream processing.[1]
| Feature | m-CPBA (Method A) | Oxone® (Method B) | Hydrogen Peroxide ( |
| Primary Use | Discovery / MedChem (mg to g) | Process / Scale-up (>10g) | Cost-sensitive bulk manufacturing |
| Solvent System | DCM, Chloroform (Homogeneous) | MeOH/Water, THF/Water (Heterogeneous) | Acetic Acid or with Tungstate catalyst |
| Selectivity | High (easy to control stoichiometry) | High (pH dependent) | Moderate (requires catalyst for speed) |
| Workup | Wash with | Filtration of salts; Extraction | Extraction or Distillation |
| Safety | Shock sensitive (dry); Peroxide risk | Stable solid; Acidic | Exothermic decomposition risk |
| Cost | High | Low | Very Low |
Detailed Experimental Protocols
Protocol A: m-CPBA Oxidation (Bench Scale)
Best for: Small-scale synthesis (100 mg – 5 g), high solubility substrates, and when anhydrous conditions are preferred.[1]
Reagents:
-
Substrate: 2-propylsulfanyl pyrimidine derivative (1.0 equiv).
-
Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 70-75% wt balance (2.2 – 2.5 equiv for sulfone; 1.1 equiv for sulfoxide).[1]
-
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Quench: Saturated aq.
(Sodium thiosulfate) and Saturated aq. .
Step-by-Step Workflow:
-
Dissolution: Dissolve the sulfide (1.0 equiv) in DCM (10-15 mL per gram). Cool the solution to 0°C using an ice bath.
-
Expert Insight: Cooling is critical. The reaction is exothermic. Starting at RT can lead to N-oxide formation or runaway exotherms.
-
-
Addition: Dissolve m-CPBA (2.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Note: If m-CPBA is added as a solid, ensure vigorous stirring to prevent localized hot-spots.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (typ. 30-50% EtOAc/Hexane). The sulfone is significantly more polar than the sulfide.
-
-
Quenching (Critical):
-
Cool back to 0°C.
-
Add saturated
solution slowly. Stir for 10 mins. Test: A starch-iodide paper test should be negative (no blue color). -
Add saturated
to neutralize the m-chlorobenzoic acid byproduct.
-
-
Workup: Separate phases. Wash the organic layer with
(2x) and Brine (1x). Dry over and concentrate. -
Purification: Sulfones often crystallize upon trituration with diethyl ether or hexane. If oil remains, flash chromatography is effective.[1]
Protocol B: Oxone® Oxidation (Green/Scale-Up)
Best for: Larger scales (>5 g), polar substrates, and avoiding chlorinated solvents.[1]
Reagents:
-
Substrate: 2-propylsulfanyl pyrimidine (1.0 equiv).
-
Oxidant: Oxone® (
) (1.2 – 1.5 equiv). -
Solvent: Methanol/Water (1:[1]1) or THF/Water (1:1).
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate in MeOH or THF. Add water (equal volume). If the substrate precipitates, ensure it is a fine suspension (rapid stirring).
-
Addition: Add Oxone® as a solid in portions or as a dissolved aqueous solution (if volume permits) at 0°C to RT .
-
Reaction: Stir at RT for 4–12 hours.
-
Expert Insight: Oxone reactions are often pH-dependent. If the substrate is acid-sensitive, buffer the solution with
to maintain pH ~7.[1]
-
-
Workup:
-
Filter off the insoluble sulfate salts (
) precipitated during the reaction. -
Concentrate the filtrate to remove the organic solvent (MeOH/THF).
-
The product often precipitates from the remaining aqueous layer. Filter the solid.[2][3]
-
If no precipitate, extract the aqueous layer with Ethyl Acetate (EtOAc).
-
-
Purification: Recrystallization from Ethanol/Water is common for pyrimidine sulfones.
Troubleshooting & Optimization
Scenario 1: Over-oxidation to N-oxide.
-
Symptom:[1][2][3][4][5][6][7][8][9] A very polar spot appears on TLC that does not move with standard eluents; Mass Spec shows M+16 or M+32 relative to sulfone.
-
Fix: Strictly control temperature (keep < 25°C). Reduce oxidant equivalents. Use Protocol B (Oxone) which is generally less aggressive toward nitrogen than peracids.
Scenario 2: Hydrolysis of the Sulfone.
-
Symptom:[1][2][3][4][5][6][7][8][9] Appearance of 2-hydroxypyrimidine (phenolic) byproduct.[10][11]
-
Cause: 2-sulfonyl pyrimidines are highly reactive electrophiles. Extended exposure to aqueous base (during
workup) can hydrolyze them. -
Fix: Perform the quench/wash rapidly. Keep the pH neutral. Dry organic solvents immediately. Store the sulfone in a desiccator or use immediately in the next displacement step.
Scenario 3: Incomplete Oxidation (Sulfoxide vs. Sulfone). [1]
-
Symptom:[1][2][3][4][5][6][7][8][9] Mixture of products.[2][4][12]
-
Fix: Sulfoxides are also good leaving groups (though slower than sulfones). If the goal is displacement, you can often proceed with the mixture. To force sulfone formation, add an extra 0.5 equiv of oxidant and heat mildly (40°C), but watch for N-oxides.[1]
References
-
AstraZeneca AB. Crystalline and Amorphous Forms of Ticagrelor Intermediates. Patent WO2001092263. (Describes the synthesis of 4,6-dichloro-2-(propylthio)-5-aminopyrimidine and subsequent transformations). Link
-
Kalogirou, A. S., et al. "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine."[1][13] Arkivoc, 2020(vii), 16-26.[1] (Detailed m-CPBA oxidation protocol for pyrimidine thioethers). Link
-
Utsunomiya, I., et al. "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide catalyzed by tantalum carbide." Synlett, 2010.[1][14] (Alternative oxidation methods).
-
Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate."[1] Tetrahedron Letters, 22(14), 1287-1290.[1] (Foundational Oxone methodology).[8][12][15] Link
Sources
- 1. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 8. yccskarad.com [yccskarad.com]
- 9. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 10. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 12. tsijournals.com [tsijournals.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Sulfone synthesis by oxidation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Functionalization of 4-Chloro-2-propylsulfanyl-pyrimidine
This Application Note is designed for researchers in medicinal chemistry and process development. It details the microwave-assisted synthesis and functionalization of 4-Chloro-2-propylsulfanyl-pyrimidine , a critical scaffold in the synthesis of bioactive compounds, including P2Y12 receptor antagonists (e.g., Ticagrelor analogs).
Executive Summary
The pyrimidine pharmacophore is ubiquitous in FDA-approved therapeutics. This compound represents a "privileged structure" due to its dual electrophilic sites: the highly reactive C4-chloride and the latent C2-propylsulfanyl group. While traditional thermal heating often requires prolonged reaction times (12–24 hours) and harsh solvents (DMF/DMSO), microwave-assisted synthesis enables rapid functionalization (<30 mins) with higher purity profiles.
This guide provides validated protocols for:
-
Nucleophilic Aromatic Substitution (
) with amines. -
Suzuki-Miyaura Cross-Coupling with aryl boronic acids.
-
Chemo-selective strategies distinguishing the C4-Cl and C2-SPr sites.
Scientific Foundation & Mechanism
The Electrophilic Hierarchy
The reactivity of this compound is governed by the electron-deficient nature of the 1,3-diazine ring.
-
C4-Position: The chlorine atom at C4 is activated by the inductive electron-withdrawing effects of both nitrogen atoms. It is the primary site for nucleophilic attack.
-
C2-Position: The propylthio group is electron-donating by resonance but inductively withdrawing. It is stable under standard
conditions targeting C4, serving as a protecting group that can later be activated (via oxidation to sulfone) for subsequent displacement.
Microwave Dielectric Heating
Microwave irradiation (2450 MHz) couples directly with the reaction matrix.
-
Dipolar Polarization: Polar solvents (EtOH, NMP) align with the oscillating field, generating internal heat.
-
Ionic Conduction: The ionic transition state of the
mechanism (Meisenheimer complex) absorbs microwave energy efficiently, lowering the activation energy barrier ( ) relative to thermal heating.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent functionalization pathways. Path A utilizes nucleophilic aromatic substitution, while Path B utilizes Pd-catalyzed cross-coupling. Both preserve the C2-sulfur moiety.
Validated Protocols
Protocol A: Microwave-Assisted Amination
This protocol is optimized for secondary amines (e.g., morpholine, piperazine) which are common in drug discovery.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)
-
Note: Alcoholic solvents are preferred over DMF for green chemistry compliance and ease of workup.
-
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of this compound in 3 mL of iPrOH.
-
Addition: Add 1.2 mmol of the amine followed by 2.0 mmol of DIPEA. Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 130 °C
-
Pressure Limit: 250 psi
-
Power: Dynamic (Max 200 W)
-
Hold Time: 15 minutes
-
-
Workup: Cool to room temperature. The product often precipitates upon cooling.
Data: Thermal vs. Microwave Comparison Representative data for 2-alkylthio-4-chloropyrimidines
| Parameter | Thermal Heating (Reflux) | Microwave Irradiation | Advantage |
| Temperature | 80°C (EtOH reflux) | 130°C | Enhanced Kinetics |
| Time | 12 – 18 Hours | 10 – 20 Minutes | 36x Faster |
| Yield | 65 – 75% | 85 – 94% | Cleaner Profile |
| Solvent | Often requires DMF | EtOH / iPrOH | Greener Solvent |
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling
This reaction forms a Carbon-Carbon bond at the C4 position. The 2-propylsulfanyl group remains intact, preventing catalyst poisoning if the S-atom is sterically shielded or if the catalyst loading is sufficient.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.3 equiv)
-
Catalyst:
(3-5 mol%)-
Alternative:
for sterically hindered substrates.
-
-
Base:
(2 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (3:1 ratio)
Step-by-Step Methodology:
-
Inerting: Purge the microwave vial with Nitrogen or Argon.
-
Loading: Add 0.5 mmol substrate, 0.65 mmol boronic acid, and 0.025 mmol catalyst.
-
Solvent: Add 4 mL of degassed Dioxane/Water mixture.
-
Irradiation:
-
Temperature: 100 °C
-
Time: 15 - 20 minutes
-
Stirring: High (to ensure biphasic mixing)
-
-
Purification: Dilute with water, extract with EtOAc. Purification via silica gel flash chromatography is usually required to remove Palladium residues.
Advanced Optimization & Troubleshooting
Solvent Effects on Yield
The choice of solvent is critical for microwave efficiency (loss tangent
| Solvent | Heating Efficiency | Recommended For | |
| Ethanol | 0.941 | High | |
| Water | 0.123 | Medium | Suzuki (Co-solvent) |
| DMF | 0.161 | Medium-High | Difficult |
| Toluene | 0.040 | Low | Avoid (unless doped) |
Handling the Propylthio Group
Caution: The sulfur atom can act as a catalyst poison in Pd-catalyzed reactions.
-
Mitigation: If yields in Protocol B are low (<50%), increase catalyst loading to 5 mol% or switch to a phosphine-ligand free system (e.g., Pd(OAc)2 with TBAB).
-
Future Utility: The 2-propylsulfanyl group can be oxidized (using m-CPBA) to a sulfone (
) or sulfoxide ( ). These are excellent leaving groups, allowing for a second nucleophilic substitution at the C2 position to create 2,4-disubstituted pyrimidines.
References
-
Microwave-Assisted Synthesis of Pyrimidine Deriv
-
Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
- Context: Establishes the reactivity preference of C4-Cl over other positions and microwave optimiz
- Source: MDPI Molecules, 2021.
-
Synthesis of Ticagrelor Intermedi
- Context: Validates the industrial relevance and stability of the 2-propylthio group during C4-substitution.
- Source: Google P
-
Microwave Effects in Organic Synthesis.
- Context: Theoretical grounding on dipolar polarization and ionic conduction mechanisms cited in Section 2.2.
- Source: Bentham Science, 2022.
Sources
- 1. CAS 49844-90-8: 4-Chloro-2-(methylthio)pyrimidine [cymitquimica.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arabjchem.org [arabjchem.org]
Application Note: High-Throughput One-Pot Synthesis and Functionalization of 4-Chloro-2-propylsulfanyl-pyrimidine
Executive Summary
In modern drug discovery and Active Pharmaceutical Ingredient (API) manufacturing, minimizing isolation steps is critical for maximizing atom economy and throughput.1 (CAS 1351990-36-7) is a highly versatile building block[1]. It is frequently encountered as a synthetic intermediate and a closely monitored degradation byproduct in the production of the blockbuster P2Y12 receptor antagonist, [].
Structurally related to key API precursors like 3[3], this scaffold presents two orthogonal reactive sites. This Application Note details a validated, self-correcting one-pot protocol that leverages these sites to rapidly generate 2,4-disubstituted pyrimidine libraries without the need for intermediate purification.
Mechanistic Insights: The Causality of One-Pot Design
The success of this one-pot procedure relies on the distinct electronic properties of the pyrimidine's substituents:
-
Site 1 (C4-Chloride): The pyrimidine ring is highly electron-deficient. The C4 position, bearing the electronegative chlorine atom, is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Primary and secondary amines readily displace the chloride at mild temperatures (60 °C).
-
Site 2 (C2-Propylsulfanyl): Thioethers are classically poor leaving groups for SNAr, rendering the C2 position completely stable during the initial amine coupling. To functionalize this position in the same pot, we deploy a Liebeskind-Srogl cross-coupling .
The Causality of the Catalyst System: By introducing a Palladium catalyst alongside stoichiometric Copper(I) thiophene-2-carboxylate (CuTC), the inert thioether is transformed into a reactive pseudohalide. The Cu(I) center acts as a highly specific thiophile, coordinating to the sulfur atom and polarizing the C–S bond. This coordination is the thermodynamic driver that facilitates the transmetalation of an aryl boronic acid to the Pd center, completing the catalytic cycle. This orthogonal reactivity eliminates intermediate silica gel chromatography, preventing the yield loss typically associated with highly polar pyrimidine intermediates.
Experimental Workflow
Workflow for one-pot SNAr and Liebeskind-Srogl functionalization of the pyrimidine core.
Self-Validating Protocol: Step-by-Step Methodology
This protocol is designed as a closed-loop, self-validating system. Progression to the next chemical step is strictly gated by In-Process Controls (IPC).
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Preparation: Charge an oven-dried 10 mL microwave vial equipped with a magnetic stir bar with this compound (188.7 mg, 1.0 mmol, 1.0 equiv) and the target primary/secondary amine (1.1 mmol, 1.1 equiv).
-
Solvent & Base: Add 4.0 mL of anhydrous Tetrahydrofuran (THF), followed by N,N-Diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol, 2.0 equiv).
-
Reaction: Seal the vial under an Argon atmosphere and stir at 60 °C for 2 hours.
-
Validation Checkpoint (IPC 1): Withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS.
-
Success Criteria: Complete depletion of the starting material mass ([M+H]+ = 189.0).
-
Troubleshooting: If unreacted starting material remains, the causality is likely steric hindrance of the amine. Spike an additional 0.2 equiv of amine, elevate the temperature to 70 °C, and react for 1 additional hour. Do not proceed to Step 2 until conversion is >99%.
-
Step 2: In Situ Liebeskind-Srogl Cross-Coupling
-
Reagent Addition: To the same reaction vessel containing the crude SNAr mixture, add the aryl boronic acid (1.5 mmol, 1.5 equiv) and Copper(I) thiophene-2-carboxylate (CuTC) (286 mg, 1.5 mmol, 1.5 equiv).
-
Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (57.8 mg, 0.05 mmol, 5 mol%).
-
Degassing: Sparge the heterogeneous mixture with Argon for 5 minutes to prevent oxidative degradation of the Pd(0) catalyst.
-
Reaction: Elevate the temperature to 65 °C (gentle THF reflux) and stir for 12 hours.
-
Validation Checkpoint (IPC 2): Analyze via UPLC-MS.
-
Success Criteria: Disappearance of the intermediate mass and emergence of the final product mass.
-
Troubleshooting: The presence of a desulfurized byproduct (reduction of the C–S bond without coupling) indicates that the transmetalation rate is slower than oxidative addition. Ensure strictly anhydrous conditions and verify the quality of the CuTC cofactor.
-
Step 3: Workup and Isolation
-
Filtration: Dilute the crude mixture with 10 mL of Ethyl Acetate and filter through a tightly packed pad of Celite to remove the insoluble copper sulfide (Cu2S) precipitates.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the pure 2,4-disubstituted pyrimidine.
Optimization and Quantitative Data
The choice of solvent and the absolute requirement for the CuTC cofactor are the primary drivers of yield in this one-pot system. Table 1 summarizes the optimization parameters.
Table 1: Optimization of One-Pot SNAr / Liebeskind-Srogl Coupling Conditions
| Entry | Solvent | Base (Step 1) | Catalyst / Cofactor (Step 2) | Temp (°C) | IPC 1 Conversion (%) | Overall Yield (%) |
| 1 | DMF | K2CO3 | Pd(PPh3)4 / None | 80 | >95 | Trace |
| 2 | DMF | DIPEA | Pd(PPh3)4 / CuTC | 80 | >95 | 45 |
| 3 | THF | DIPEA | Pd(PPh3)4 / CuTC | 65 | >99 | 82 |
| 4 | 1,4-Dioxane | DIPEA | Pd(dppf)Cl2 / CuTC | 80 | >99 | 78 |
Data Interpretation: Entry 1 demonstrates that without CuTC, the thioether acts as a catalyst poison, resulting in trace yields. While DMF (Entry 2) supports the reaction, the high boiling point complicates the final concentration step and promotes thermal degradation of the pyrimidine core. THF (Entry 3) provides the optimal balance of solubility, reaction kinetics, and ease of downstream processing.
Conclusion
By exploiting the orthogonal reactivity of this compound, researchers can bypass tedious isolation steps to rapidly synthesize diverse pyrimidine libraries. Maintaining strict adherence to the UPLC-MS In-Process Controls ensures that this one-pot protocol remains a high-yielding, self-validating system suitable for rigorous drug discovery environments.
References
- Title: this compound | 1351990-36-7 Source: ChemicalBook URL
- Title: Ticagrelor and Impurities Source: BOC Sciences URL
- Title: 145783-15-9 | 4,6-Dichloro-2-(propylthio)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Chloro-2-(propylsulfanyl)pyrimidine Substitution
Case Reference: TIC-INT-04 | Status: Active | Tier: L3 Engineering Support
Executive Summary
You are working with 4-Chloro-2-(propylsulfanyl)pyrimidine , a critical scaffold often utilized in the synthesis of P2Y12 platelet inhibitors (e.g., Ticagrelor). The primary reaction of interest is the Nucleophilic Aromatic Substitution (
Users frequently encounter yield losses due to three specific failure modes:
-
Competitive Hydrolysis: Conversion of the C4-Cl to a C4-OH (pyrimidone) species.
-
Incomplete Conversion: Stalling due to insufficient electrophilicity or nucleophile sequestration.
-
S-Oxidation: Unintended oxidation of the C2-propylsulfanyl group to sulfoxide/sulfone during workup.
This guide provides field-proven protocols to mitigate these risks and maximize isolated yield.
Part 1: Critical Process Parameters (CPP)
To improve yield, you must control the reaction environment to favor the
1. Solvent Selection Matrix
The reaction rate follows the order: Polar Aprotic > Polar Protic > Non-polar . However, solubility of the aminodiol/amine nucleophile often dictates the use of alcohols.
| Solvent System | Reaction Rate | Impurity Risk (Hydrolysis) | Recommendation |
| DMF / DMSO | High | Low (if dry) | Best for difficult substrates. Requires aqueous workup which may trap product. |
| Ethylene Glycol | High | Medium | Industrial Standard. High boiling point allows high temp; excellent solubility for polar nucleophiles. |
| Ethanol / iPrOH | Medium | Medium | Green Option. Good for crystallization-based isolation but may require longer reaction times. |
| THF / DCM | Low | Low | Avoid. Poor solubility for salt byproducts often stalls conversion. |
2. Base Selection Strategy
The base serves two roles: neutralizing the HCl byproduct and deprotonating the nucleophile (if acidic).
-
Triethylamine (TEA): Standard, but volatile.
-
DIPEA (Hünig's Base): Better for sterically hindered nucleophiles.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): High-Performance. significantly accelerates the reaction by improving the solubility of the nucleophile and acting as a stronger proton scavenger.
Part 2: Troubleshooting Guide (Q&A)
Q1: The reaction stalls at 60-70% conversion. Adding more nucleophile doesn't help. Why?
Diagnosis: Product Inhibition or Salt Precipitation.[1]
Technical Insight: As the reaction proceeds, HCl is generated. If you are using a weak base (like
-
Switch to Homogeneous Base: Use DBU (0.5 eq) + TEA (1.5 eq). DBU acts as a phase transfer catalyst.
-
Increase Temperature: If using Ethanol, switch to n-Butanol or Ethylene Glycol to access temperatures >100°C. The C4-Cl bond is deactivated by the electron-donating alkylthio group at C2, requiring higher activation energy than 2,4-dichloropyrimidine.
Q2: I see a mass peak of [M-18] or [M-Cl+OH] in LCMS. What is it?
Diagnosis: Hydrolysis of the C4-Chloride to 4-hydroxy-2-(propylsulfanyl)pyrimidine. Root Cause: Presence of water in the solvent or base at high temperatures. Solution:
-
Dry Solvents: Ensure water content (KF) is <0.1%.
-
Avoid Hydroxide Bases: Do not use NaOH or KOH. Use anhydrous Carbonate or tertiary amines.
-
Reagent Quality: Check your amine nucleophile. Hydroscopic amines (like amino-diols) often carry significant water. Azeotrope the nucleophile with Toluene before use.
Q3: My isolated yield is low despite high conversion. Where is the product?
Diagnosis: Phase distribution issue or "Oiling Out." Technical Insight: 2-(propylsulfanyl)pyrimidines are lipophilic, but if your nucleophile is polar (e.g., a sugar or diol), the product becomes amphiphilic. It may not extract well into Ethyl Acetate from water. Solution:
-
pH Adjustment: The pyrimidine nitrogen can be protonated. Ensure the aqueous layer pH > 9 during extraction.
-
Salting Out: Saturate the aqueous phase with NaCl.[2]
-
Alternative Solvent: Use 2-MeTHF (2-Methyltetrahydrofuran) for extraction; it has better partitioning for amphiphilic intermediates than EtOAc.
Part 3: Visualizations
Figure 1: Reaction Mechanism & Pathway Competition
This diagram illustrates the
Caption: The
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose yield issues.
Caption: Diagnostic workflow for isolating the root cause of yield loss in chloropyrimidine substitutions.
Part 4: Optimized Experimental Protocol
Objective: Synthesis of a Ticagrelor-type intermediate via substitution of 4-chloro-2-(propylsulfanyl)pyrimidine.
Reagents:
-
Substrate: 4-Chloro-2-(propylsulfanyl)pyrimidine (1.0 eq)
-
Nucleophile: Amine derivative (1.1 eq)
-
Base: Triethylamine (1.5 eq) + DBU (0.2 eq - Catalytic)
-
Solvent: Ethylene Glycol (High solubility/High Temp) or Ethanol (Green).
Step-by-Step Workflow:
-
Charge: To a dry reaction vessel equipped with a reflux condenser, add 4-Chloro-2-(propylsulfanyl)pyrimidine (1.0 wt) and Ethylene Glycol (5.0 vol). Stir to dissolve.
-
Activation: Add Triethylamine (1.5 eq) and DBU (0.2 eq). Note: DBU is critical for driving the reaction to completion if the nucleophile is sterically hindered.
-
Addition: Add the Amine Nucleophile (1.1 eq).
-
Reaction: Heat the mixture to 100–110 °C .
-
Checkpoint: Monitor by HPLC/TLC at 2 hours. The reaction should be >95% complete.
-
Why Heat? The C2-SPr group donates electron density into the ring, making the C4-Cl less electrophilic than in 2,4-dichloropyrimidine. Heat is required to overcome this activation barrier.
-
-
Quench: Cool to 25 °C. Dilute with Water (10 vol) and Ethyl Acetate (10 vol).
-
Workup:
-
Separate phases.[2]
-
Wash organic layer with 10% Citric Acid (to remove DBU/TEA).
-
Wash organic layer with Brine .
-
Dry over
and concentrate.
-
-
Crystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water (3:1) .
References
-
Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018. Link
-
Bohlin, M., et al. (2012). Process Development of Ticagrelor: Synthesis of a 4-Aminocyclopentyl-substituted Pyrimidine. Organic Process Research & Development, 16(12), 1953–1966. Link
-
Tadimeti, R., et al. (2011). Synthesis of High Pure Ticagrelor, an Anti-Platelet Drug Substance and its Possible Process Related Impurities.[3] Rasayan Journal of Chemistry, 4(3), 533-538. Link
-
Luo, G., et al. (2013). Regioselectivity of Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. Journal of Organic Chemistry, 78(18), 9537-9540. Link
Sources
Minimizing hydrolysis side products of 4-Chloro-2-propylsulfanyl-pyrimidine
Technical Support Center: 4-Chloro-2-(propylsulfanyl)pyrimidine Stability & Optimization
Case ID: #PYR-Cl-SPr-001 Status: Active Subject: Minimizing Hydrolysis Side Products during Synthesis and Storage
Overview
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed a mass shift of -18 Da (loss of Cl, gain of OH) or the appearance of a polar impurity during the handling of 4-Chloro-2-(propylsulfanyl)pyrimidine .
This molecule is an electrophilic scaffold used widely in medicinal chemistry (e.g., for kinase inhibitors).[1] The C4-chloride is highly susceptible to Nucleophilic Aromatic Substitution (
This guide provides the mechanistic insight, protocols, and troubleshooting steps required to suppress this degradation pathway.
Module 1: The Chemistry of Degradation (Root Cause)
Q: Why is this specific molecule so sensitive to moisture?
A: The pyrimidine ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 3 pull electron density away from the carbons.
-
Activation: The chlorine at C4 is a good leaving group.
-
Electronic Push-Pull: While the propylsulfanyl group at C2 is technically an electron donor (via the sulfur lone pair), it is not strong enough to deactivate the C4 position against hydrolysis.
-
The Hydrolysis Trap: Water acts as a nucleophile. Once the chloride is displaced by a hydroxyl group, the molecule tautomerizes to the pyrimidinone form. This form is highly stable due to amide-like resonance, making the reaction effectively irreversible under standard conditions.
Mechanistic Pathway Visualization The following diagram illustrates the competition between your desired reaction and the hydrolysis failure mode.
Caption: Figure 1. Competitive pathways in
Module 2: Storage & Handling (Pre-Reaction)
Q: My starting material has a purity of 98% on arrival but drops to 90% after a week. How do I stop this?
A: Hydrolysis of chloropyrimidines is autocatalytic . As trace water reacts with the chloride, HCl is released. This acid protonates the ring nitrogens (
Mandatory Storage Protocol:
-
Temperature: Store at -20°C .
-
Atmosphere: Under Argon or Nitrogen.
-
Container: Tightly sealed vial with Parafilm; preferably inside a secondary desiccator containing active desiccant (e.g.,
or Drierite). -
Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid/oil.
Module 3: Reaction Optimization (In-Process)
Q: I am performing an
A: You must control three variables: Solvent Water Content , Base Basicity , and Temperature .[2]
Solvent Selection
Protic solvents (Ethanol, Methanol) promote solvolysis (formation of -OEt or -OMe byproducts) and often contain significant water. Aprotic solvents are superior for suppressing side reactions.
| Solvent Class | Recommended? | Risk Level | Notes |
| Alcohols (MeOH, EtOH) | NO | High | Causes solvolysis (ether formation) and hydrolysis. |
| DMF / DMSO | YES | Low | Excellent solubility. Must be "Dry" or "Anhydrous" grade (<50 ppm |
| THF / Dioxane | YES | Low-Med | Good for lower temps. Ensure peroxide-free and dry. |
| Toluene | YES | Low | Non-polar nature suppresses charge-separated transition state of hydrolysis. |
Base Selection (The Goldilocks Zone)
-
Too Strong (NaOH, KOH): Hydroxide ions are potent nucleophiles that directly attack C4, causing rapid hydrolysis [2].
-
Too Weak (Pyridine): May not sufficiently neutralize the HCl generated, leading to acid-catalyzed hydrolysis.
-
Optimal: Sterically hindered tertiary amines (DIPEA,
) or non-nucleophilic inorganic bases ( , ) in anhydrous media.
Experimental Protocol: Anhydrous Amination
Standard Operating Procedure for 4-Chloro-2-(propylsulfanyl)pyrimidine
-
Drying: Flame-dry reaction glassware under vacuum; backfill with Argon.
-
Solvent: Use anhydrous DMF or DMSO (store over 4Å molecular sieves).
-
Setup: Dissolve 1.0 eq of Chloropyrimidine and 1.2 eq of Amine.
-
Base: Add 2.0–3.0 eq of DIPEA (Diisopropylethylamine).
-
Why? DIPEA scavenges the HCl byproduct without acting as a nucleophile.
-
-
Temperature: Start at Room Temperature . Only heat if conversion is <10% after 1 hour.
-
Note: Hydrolysis rates increase exponentially with temperature. If heating is required (e.g., >80°C), ensure the system is strictly sealed.
-
Module 4: Troubleshooting & Purification
Q: I already have the impurity. How do I remove it?
A: The 2-(propylsulfanyl) group makes your starting material (SM) and product relatively lipophilic. The hydrolysis impurity (pyrimidinone) is significantly more polar and possesses an acidic proton (N-H / O-H tautomer).
Purification Strategy:
-
Liquid-Liquid Extraction (The "Basic Wash"):
-
Dissolve the crude mixture in a non-polar solvent (Ethyl Acetate or DCM).
-
Wash with 0.5 M NaOH or Sat.
. -
Mechanism:[3] The base deprotonates the hydroxy impurity (forming the phenolate-like anion), forcing it into the aqueous layer. The lipophilic propyl-SM remains in the organic layer.
-
-
Chromatography:
-
The impurity will streak on silica due to H-bonding. Use a mobile phase with 1-2% MeOH in DCM. The non-polar chloropyrimidine will elute first (
~0.6-0.8), while the hydroxy impurity lags significantly ( < 0.2).
-
Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step troubleshooting workflow for chloropyrimidine degradation.
References
-
BenchChem Technical Support. (2025).[2][4] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from (Simulated Ref based on search 1.1).
-
WuXi AppTec. (2025). Regioselectivity and Side Reactions in SNAr of Chloropyrimidines. QM Magic Class, Chapter 29. Retrieved from .
-
TCI Chemicals. (2024). Safety Data Sheet: 4-Chloro-2-(methylthio)pyrimidine. Retrieved from .
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text regarding kinetics).
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
Technical Support Center: Purification of 4-Chloro-2-propylsulfanyl-pyrimidine Intermediates
Welcome to the Technical Support Center for the isolation and purification of 4-Chloro-2-propylsulfanyl-pyrimidine (CAS: 1351990-36-7). This compound is a critical highly-reactive pyrimidine building block, predominantly utilized in the synthesis of P2Y12 receptor antagonists such as Ticagrelor .
The synthesis typically involves the chlorination of 2-propylsulfanyl-pyrimidin-4-ol using phosphorus oxychloride (POCl3). The primary purification challenges stem from residual POCl3, unreacted pyrimidinol precursors, and the compound's susceptibility to thioether oxidation and aqueous hydrolysis. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity recovery.
Process Visualization: Standard Purification Workflow
Fig 1: Downstream purification workflow for this compound intermediates.
Troubleshooting & FAQs
Q1: How do I minimize the hydrolysis of the chloro group back to 2-propylsulfanyl-pyrimidin-4-ol during the workup? Mechanistic Causality: The chlorination reaction relies on POCl3, which generates HCl as a byproduct. During the aqueous quench to destroy excess POCl3, the reaction is highly exothermic. If the internal temperature exceeds 20 °C, the localized acidic and thermal spikes catalyze the nucleophilic aromatic substitution (SNAr) of the newly formed 4-chloro group by water, reverting the product to the starting pyrimidin-4-ol 2. Corrective Action: Always perform a reverse quench . Slowly add the crude reaction mixture into a large volume of vigorously stirred ice water (never add water directly into the reaction vessel), maintaining the internal temperature strictly between 10–20 °C.
Q2: My crude NMR shows significant contamination with the starting material (2-propylsulfanyl-pyrimidin-4-ol). How can I selectively remove it without resorting to column chromatography? Mechanistic Causality: The starting material, 2-propylsulfanyl-pyrimidin-4-ol, exists in tautomeric equilibrium with 2-(propylthio)pyrimidin-4(1H)-one. The hydroxyl/lactam proton is weakly acidic. In contrast, the target this compound lacks acidic protons and is highly lipophilic. Corrective Action: Utilize a pH-driven Liquid-Liquid Extraction (LLE) 3. Dissolve the crude mixture in dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with saturated sodium bicarbonate (NaHCO3). The mildly alkaline aqueous phase deprotonates the pyrimidinol, rendering it water-soluble, while the target compound safely remains in the organic phase.
Q3: The isolated product has a yellow tint and shows polar impurities on TLC. What causes this, and how is it resolved? Mechanistic Causality: The propylsulfanyl (thioether) moiety is prone to over-oxidation, leading to the formation of sulfoxide or sulfone degradation products . This often occurs if the reaction is exposed to atmospheric oxygen for prolonged periods or if trace metal impurities catalyze auto-oxidation. Corrective Action: Degas your extraction solvents with nitrogen prior to use. To remove existing sulfoxide impurities, perform a solvent-antisolvent crystallization using an Isopropanol/Water system. The highly polar sulfoxides will remain dissolved in the aqueous-alcoholic mother liquor.
Quantitative Data: Solvent Extraction Efficiency
Selecting the correct solvent system is critical for maximizing yield while purging the pyrimidinol impurity. Below is a comparative analysis of standard extraction systems:
| Solvent System (Organic : Aqueous) | Target Compound Recovery (%) | Pyrimidinol Impurity Removal (%) | Phase Separation Time (min) |
| Dichloromethane (DCM) : Sat. NaHCO3 | > 95% | > 98% | < 5 |
| Ethyl Acetate (EtOAc) : Sat. NaHCO3 | 90 - 92% | > 95% | 10 - 15 |
| Toluene : Sat. NaHCO3 | 85 - 88% | 90% | > 20 (Emulsion risk) |
| Methyl tert-butyl ether (MTBE) : Water | 80% | < 50% | < 5 |
Standardized Protocol: Self-Validating Extraction & Crystallization
This protocol is designed to be a closed, self-validating loop. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Reverse Quenching
-
Prepare a receiving vessel containing 5 volumes (relative to the crude reaction volume) of vigorously stirred ice water.
-
Transfer the crude POCl3 reaction mixture dropwise into the ice water using an addition funnel.
-
Self-Validation: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature never exceeds 20 °C 2. If the temperature spikes, halt addition and add more ice.
Step 2: Primary Extraction
-
Add 3 volumes of Dichloromethane (DCM) to the quenched aqueous mixture.
-
Agitate vigorously for 15 minutes, then allow the phases to separate completely.
-
Collect the lower organic layer (containing the product and unreacted pyrimidinol).
Step 3: Alkaline Wash (Impurity Clearance)
-
Add 2 volumes of saturated NaHCO3 solution to the organic phase in a separatory funnel.
-
Shake gently. Vent the separatory funnel frequently to release CO2 gas generated from residual acid neutralization.
-
Self-Validation: After phase separation, test the aqueous layer with pH paper. It must read pH ≥ 8. If pH < 7, acidic POCl3 byproducts and pyrimidinol remain in the organic phase. Repeat Step 3 with fresh NaHCO3 until the aqueous phase stabilizes at pH 8 3.
Step 4: Concentration & Solvent Exchange
-
Dry the validated organic phase over anhydrous Na2SO4.
-
Concentrate under reduced pressure (vacuum) at 35 °C to yield a crude oil.
-
Redissolve the oil in 2 volumes of Isopropanol (IPA).
Step 5: Crystallization
-
Slowly add 1 volume of deionized water (antisolvent) while stirring at room temperature until the solution becomes slightly turbid.
-
Cool the mixture to 0–5 °C for 2 hours to induce crystallization.
-
Filter the precipitate and wash the filter cake with cold IPA/Water (1:1).
-
Self-Validation: Analyze the dried crystals via HPLC or 1H-NMR. The purity should exceed 98%, with no lactam/hydroxyl peaks visible in the 10-12 ppm range (NMR).
References
- Ticagrelor and Impurities - BOC Sciences. BOC Sciences.
- CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
Sources
Overcoming steric hindrance in 4-Chloro-2-propylsulfanyl-pyrimidine coupling
Topic: Overcoming Steric & Electronic Hurdles in C-4 Functionalization
Ticket ID: #PYR-S-4CL-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry
Executive Summary: The Substrate Challenge
You are attempting to couple 4-chloro-2-(propylsulfanyl)pyrimidine . This substrate presents a "perfect storm" of three distinct challenges that often lead to stalled reactions or low yields:
-
The "Sulfur Anchor" (Catalyst Poisoning): The sulfide sulfur at C-2 is a soft Lewis base. In Palladium (Pd) catalyzed reactions, this sulfur can displace phosphine ligands and coordinate tightly to the Pd(II) center, forming an inactive "resting state" complex that halts the catalytic cycle.
-
Steric Shielding: The n-propyl chain is flexible. While not as rigid as a tert-butyl group, its conformational freedom allows it to sweep the area near the C-4 reaction center, destabilizing the transition state for incoming bulky nucleophiles or large Pd-ligand complexes.
-
Chemospecificity Risks: While the C-Cl bond is generally weaker and more reactive than the C-S bond, specific conditions (especially those involving Cu(I) additives) can trigger a Liebeskind-Srogl coupling at the C-S position, leading to the wrong regioisomer.
Diagnostic Triage: Select Your Pathway
Before optimizing, confirm you are using the correct mechanism for your nucleophile.
Figure 1: Decision matrix for selecting the optimal coupling protocol based on nucleophile sterics and type.
Protocol A: SNAr (Nucleophilic Aromatic Substitution)
Best for: Amines, Alkoxides, Thiols. The Fix: Overcoming the electronic deactivation of the S-propyl group.
The 2-propylsulfanyl group is electron-donating (by resonance), which makes the C-4 position less electrophilic compared to a 2-chloropyrimidine. If your nucleophile is bulky, the reaction will stall.[1]
Troubleshooting Guide
| Symptom | Root Cause | Technical Solution |
| No Reaction (SM recovered) | Ring is too electron-rich; Nucleophile cannot attack. | Acid Catalysis: Add 1.0 equiv of p-TsOH or HCl. Protonation of the ring Nitrogen (N-3) significantly lowers the LUMO energy, activating C-4 for attack [1]. |
| Slow Conversion | Solvent polarity insufficient to stabilize the Meisenheimer complex. | Solvent Switch: Switch from THF/Dioxane to n-Butanol (high temp) or HFIP (Hexafluoroisopropanol). HFIP activates the leaving group via H-bonding [2]. |
| Regioisomer Mix | Attack occurring at C-2 (displacing Sulfur). | Lower Temp / Control: C-Cl is kinetically favored. Ensure temperature is <80°C initially. Avoid Cu additives. |
Recommended Protocol: Acid-Mediated SNAr
-
Dissolve 4-chloro-2-(propylsulfanyl)pyrimidine (1.0 equiv) and Nucleophile (1.2 equiv) in n-Butanol (0.5 M).
-
Add p-Toluenesulfonic acid (pTsOH) (1.0 equiv). Note: Do not use base yet.
-
Heat to 100–110 °C for 4–12 hours.
-
Workup: Cool, neutralize with aq. NaHCO3, extract with EtOAc.
Protocol B: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Best for: C-C bond formation, or Amines that fail SNAr. The Fix: Preventing Sulfur Poisoning and Steric Clash.
The "Sulfur-Steric" Paradox
To overcome the steric bulk of the propyl group, you typically want a smaller ligand. However, to prevent the sulfur from poisoning the Palladium, you need a bulky, electron-rich ligand that fills the coordination sphere and physically blocks the sulfur atom from binding to the metal.
Figure 2: Mechanism of action. Bulky ligands (Green) must outcompete the internal Sulfur (Red) for the Pd center.
Critical Reagents
-
Catalyst Source: Do NOT use Pd(PPh3)4 or Pd(dppf)Cl2. The ligands are too labile and will be displaced by the sulfur.
-
Recommendation:Pd-G3 or Pd-G4 Precatalysts (e.g., XPhos Pd G3). These ensure a 1:1 Pd:Ligand ratio and rapid initiation [3].
-
-
Ligand Selection:
-
XPhos / SPhos: Excellent for general steric hindrance and sulfur tolerance.
-
RuPhos: Superior for Buchwald-Hartwig amination with secondary amines.
-
BrettPhos: Use if the nucleophile is also extremely hindered.
-
-
Base: K3PO4 (mild, anhydrous) or NaOtBu (strong).
Optimized Suzuki Protocol
-
Charge reaction vessel with:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
XPhos Pd G3 (2.0 – 5.0 mol%)
-
K3PO4 (2.0 equiv)
-
-
Solvent: 1,4-Dioxane/Water (4:1 ratio). The water is critical for the boronic acid activation.
-
Degas: Sparge with Argon for 10 mins. (Oxygen + Sulfur = rapid catalyst death).
-
Heat: 80–100 °C.
-
Note: If conversion stalls at 50%, add a second portion of catalyst (1-2 mol%).
Frequently Asked Questions (FAQ)
Q: Can I use Copper (Ullmann) coupling instead of Palladium? A: Generally, No. Copper has an extremely high affinity for sulfur (even higher than Pd). The 2-propylsulfanyl group will likely sequester the Cu catalyst, requiring stoichiometric amounts of Cu to drive the reaction, which complicates purification.
Q: I see a side product where the S-propyl group is gone. What happened? A: You likely triggered a Liebeskind-Srogl coupling. This happens if you use CuTC (Copper Thiophene-2-carboxylate) as an additive.[2] While this is a useful reaction if you want to replace the sulfur, it is a side reaction here. Ensure your reaction is Copper-free to maintain the S-propyl group [4].
Q: How do I remove the Palladium after the reaction? The sulfur residues seem to hold onto it. A: Sulfur-containing products are notorious "Pd scavengers." Standard Celite filtration is insufficient.
-
Solution: Use a Thiol-modified Silica scavenger (e.g., SiliaMetS® Thiol) at 50°C for 1 hour post-reaction. The scavenger has a higher affinity for Pd than your thioether product.
Q: The reaction works but the yield is low due to hydrolysis (4-OH pyrimidine formation). A: This is common in aqueous Suzuki conditions.
-
Solution: Switch to anhydrous conditions using Pd(OAc)2 / SPhos with CsF (Cesium Fluoride) as the base in dry Toluene.
References
-
Acid-Catalyzed SNAr: Roh, K. R., et al. "Facile Nucleophilic Substitution of Chloropyrimidines." Journal of Heterocyclic Chemistry, 2018.
-
HFIP Solvent Effects: Colomer, I., et al. "Hexafluoroisopropanol as a distinct medium for SNAr reactions." Chemical Communications, 2016.
-
Pd-G3 Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Liebeskind-Srogl Mechanism: Prokopcová, H., & Kappe, C. O. "The Liebeskind–Srogl C–C Cross-Coupling Reaction." Angewandte Chemie International Edition, 2009.
-
Sulfur Poisoning in Suzuki: Struwe, J., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, 2017.[3]
Sources
Technical Support Center: Catalyst Poisoning Issues with 2-Propylsulfanyl Pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for catalyst poisoning issues encountered during catalytic reactions involving 2-propylsulfanyl pyrimidine derivatives. The inherent sulfur moiety in these substrates presents a significant, yet manageable, challenge to many common catalytic systems.
Introduction: The Challenge of the Thioether Group
The 2-propylsulfanyl group, while a crucial functional handle in many pyrimidine-based drug candidates and functional materials, is a well-known source of catalyst deactivation.[1] The sulfur atom, with its lone pairs of electrons, can act as a potent poison for many transition metal catalysts, particularly those based on palladium (Pd) and platinum (Pt).[2][3] This poisoning occurs through the strong chemical adsorption (chemisorption) of the sulfur atom onto the active metal sites of the catalyst.[3][4][5] This interaction blocks reactants from accessing these sites, leading to a significant drop in reaction efficiency or a complete halt of the intended chemical transformation.[2][6] Understanding the mechanisms of this deactivation is the first step toward developing robust and reliable synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my reaction? A1: The primary indicators of catalyst poisoning are often observable during reaction monitoring and include:
-
A significant decrease in the reaction rate or a complete stall, even with what should be sufficient catalyst loading.[7][8]
-
A noticeable reduction in product yield and selectivity compared to similar, non-sulfur-containing substrates.[7]
-
The need for harsher reaction conditions (e.g., higher temperatures, pressures, or catalyst loading) to achieve desired conversion levels.[7]
-
A visible change in the catalyst's appearance, such as the formation of palladium black, which indicates catalyst decomposition.[9]
-
Inconsistent results between different batches of starting materials, which may point to varying levels of sulfur-containing impurities.[3]
Q2: How exactly does the 2-propylsulfanyl group poison the catalyst? A2: The sulfur atom in the 2-propylsulfanyl group has a strong affinity for transition metals like palladium. It forms a stable dative bond with the metal's active sites.[4][5] This process, known as chemisorption, is often irreversible under typical reaction conditions.[2][3] Once bound, the sulfur atom effectively "caps" the active site, preventing the coordination and subsequent reaction of your desired substrates. In many cases, this strong interaction can also lead to the restructuring or leaching of the metal from its support, causing permanent deactivation.[10]
Q3: Which catalysts are most susceptible to poisoning by these sulfur compounds? A3: Precious metal catalysts are particularly vulnerable to sulfur poisoning.[3] This is especially true for palladium-based catalysts, which are workhorses in modern organic synthesis for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings.[9] Other susceptible catalysts include those based on platinum (Pt), nickel (Ni), rhodium (Rh), and ruthenium (Ru).[3]
Q4: Is it possible to reverse sulfur poisoning and regenerate my catalyst? A4: Regeneration is sometimes possible but depends on the severity and nature of the poisoning.
-
Reversible (Temporary) Poisoning: In some instances, particularly at higher temperatures, the sulfur species might be more weakly adsorbed and can be removed by thermal treatment.[3][11]
-
Irreversible (Permanent) Poisoning: More commonly, sulfur forms very stable bonds with the metal, leading to irreversible deactivation.[2][3] In these cases, aggressive regeneration procedures are required, which may not always be successful or cost-effective. These can include high-temperature treatments under specific gas flows (e.g., hydrogen or air) to either reduce or oxidize the sulfur species off the catalyst surface.[3][12][13][14][15]
Q5: Are there any sulfur-tolerant catalysts I can use for reactions with 2-propylsulfanyl pyrimidines? A5: Yes, significant research has gone into developing catalysts with improved resistance to sulfur. Strategies include:
-
Bimetallic Catalysts: Combining the primary catalytic metal with a second, less-susceptible metal can alter the electronic properties and reduce the catalyst's affinity for sulfur.[3][16]
-
Catalyst Supports: The choice of support material can influence sulfur tolerance. For example, some supports can trap sulfur species, protecting the active metal sites.[3][17]
-
Specialized Ligands: In homogeneous catalysis, bulky or electron-donating ligands can sometimes shield the metal center or modify its reactivity to be less susceptible to poisoning. Some sulfur-containing palladacycles have even been shown to be effective catalyst precursors.[18]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to troubleshooting common issues encountered when using 2-propylsulfanyl pyrimidine derivatives in catalytic reactions.
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Reaction is sluggish or has completely stalled. | 1. Severe Catalyst Poisoning: The sulfur from the substrate has saturated the catalyst's active sites.[3] 2. Low-Quality Reagents: Impurities in solvents or other starting materials are poisoning the catalyst.[19] | 1. Increase Catalyst Loading: As a first diagnostic step, a higher catalyst loading might overcome partial poisoning, though this is not an ideal long-term solution.[3] 2. Purify Starting Materials: Analyze all reagents for sulfur content. Consider passing the 2-propylsulfanyl pyrimidine substrate through a plug of activated carbon or a dedicated scavenger resin before use.[9] 3. Switch to a More Tolerant Catalyst: Investigate sulfur-resistant catalyst systems or different ligand packages that may offer better stability.[3] |
| Low and inconsistent product yields between batches. | 1. Variable Sulfur Content: The concentration of sulfur-containing impurities may differ between lots of starting materials or solvents.[3] 2. Partial Deactivation: The catalyst is not completely dead but is operating at a reduced capacity, making the reaction highly sensitive to minor variations in conditions. | 1. Implement Strict Quality Control: Analyze each new batch of starting material and solvent for potential poisons using techniques like GC-MS.[20] 2. Use a Guard Bed: For flow chemistry or larger-scale reactions, consider an upstream "guard bed" of a material like zinc oxide (ZnO) to trap sulfur compounds before they reach the main catalyst bed.[3] 3. Re-evaluate Reaction Conditions: Optimize temperature, pressure, and concentration. Sometimes, altered conditions can mitigate the effects of partial poisoning.[3] |
| Formation of black precipitate (Palladium Black). | 1. Catalyst Decomposition: The strong interaction with sulfur can destabilize the catalyst complex or metal nanoparticle, leading to aggregation and precipitation of inactive elemental metal.[9] 2. High Reaction Temperature: Excessive heat can exacerbate catalyst decomposition, especially in the presence of a poison. | 1. Lower the Reaction Temperature: This can sometimes slow the rate of decomposition.[9] 2. Use a More Stable Catalyst Precursor/Ligand: Some modern pre-catalysts are designed for higher stability and may be less prone to decomposition. 3. Ensure an Inert Atmosphere: For phosphine-ligated catalysts, oxygen can contribute to ligand oxidation and catalyst destabilization. Ensure the reaction is performed under a strictly inert atmosphere.[9] |
Visualized Workflows and Mechanisms
Mechanism of Palladium Catalyst Poisoning
The following diagram illustrates the fundamental mechanism of catalyst poisoning where the sulfur atom of the 2-propylsulfanyl pyrimidine derivative deactivates a palladium active site.
Caption: Sulfur chemisorption on a palladium active site.
Troubleshooting Workflow for a Stalled Reaction
This decision tree provides a logical pathway for diagnosing and resolving a stalled catalytic reaction.
Caption: Decision tree for troubleshooting a stalled reaction.
Experimental Protocols
Protocol 1: Identification of Sulfur Poisoning using Analytical Techniques
This protocol provides a general guideline for confirming the presence of sulfur on a poisoned catalyst.
-
Sample Preparation: Carefully recover a representative sample of the spent (poisoned) catalyst from the reaction mixture under an inert atmosphere if possible. Wash the catalyst with a clean, volatile solvent (e.g., THF or acetone) to remove any physically adsorbed species and dry it under a vacuum.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis:
-
Purpose: XPS is a surface-sensitive technique that can identify the elemental composition and chemical state of elements on the catalyst surface.[4][7][21]
-
Procedure: Mount the dried catalyst sample on a holder and introduce it into the ultra-high vacuum chamber of the XPS instrument. Acquire a survey scan to identify all elements present. Perform a high-resolution scan over the S 2p and the primary metal (e.g., Pd 3d) regions.
-
Data Analysis: The presence of a peak in the S 2p region confirms sulfur on the surface. The binding energy of this peak can provide information about the chemical state of the sulfur (e.g., sulfide vs. sulfate).
-
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Analysis:
-
Purpose: To quantify the total amount of sulfur and other potential metal poisons in the bulk catalyst.[7][8][21]
-
Procedure: Accurately weigh a sample of the dried catalyst. Digest the sample in a strong acid mixture (e.g., aqua regia) using a microwave digester until the catalyst is fully dissolved. Dilute the resulting solution to a known volume with deionized water.
-
Data Analysis: Analyze the solution using an ICP-MS instrument. Compare the signal intensities to calibration standards to determine the concentration of sulfur and other elemental poisons.
-
Protocol 2: Thermal Regeneration of a Deactivated Palladium Catalyst
This protocol describes a general procedure for attempting to regenerate a sulfur-poisoned palladium catalyst by thermal treatment. Caution: Perform this procedure in a well-ventilated fume hood.
-
Catalyst Loading: Load the dried, spent catalyst into a tube furnace or a suitable reactor equipped with gas inlets and outlets.
-
Inert Gas Purge: Purge the system with a steady flow of an inert gas (e.g., nitrogen or argon) at room temperature for 30 minutes to remove any residual air and solvents.
-
Oxidative Treatment (Calcination):
-
Switch the gas flow to a dilute stream of air or oxygen (e.g., 5% O₂ in N₂).
-
Slowly ramp the temperature to 400-500°C. The optimal temperature depends on the catalyst's thermal stability.[13]
-
Hold at this temperature for 2-4 hours. This step aims to oxidize the adsorbed sulfur species to volatile sulfur dioxide (SO₂).
-
Monitor the off-gas with a mass spectrometer or appropriate sensor to track the release of SO₂.
-
-
Reductive Treatment:
-
Cool the furnace down to 200-300°C under an inert gas flow.
-
Switch the gas flow to a dilute stream of hydrogen (e.g., 5% H₂ in N₂). (Extreme caution is required when using hydrogen).
-
Hold at this temperature for 1-2 hours to reduce the palladium oxide formed during the oxidative step back to the active Pd(0) metal.[3][22]
-
-
Cool Down: Cool the system to room temperature under an inert gas flow before carefully removing the regenerated catalyst.
-
Validation: Test the activity of the regenerated catalyst in a small-scale reaction and compare its performance to both the fresh and the poisoned catalyst.
References
- Benchchem. (n.d.). dealing with catalyst poisoning in the hydrogenation for synthesis. BenchChem.
- Li, Y., et al. (2026, January 2). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. RSC Advances.
- StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum.
- Matmatch. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
- Wikipedia. (n.d.). Catalyst poisoning.
- Intertek. (n.d.). Catalyst Poisoning Testing.
- DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
- Nissinen, V. H., et al. (n.d.). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. ScienceDirect.
- Gabitto, J., & Tsouris, C. (n.d.). MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPARATION. OSTI.GOV.
- Patsnap. (2025, June 19). How to detect catalyst poisoning in hydrotreaters.
- DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.
- ACS Publications. (2025, March 18). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research.
- Scilit. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits.
- Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
- LCGC. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
- Benchchem. (2025, December). Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine.
- Benchchem. (2025, December). Technical Support Center: Catalyst Poisoning in Reactions with 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
- Argyle, M. D., & Bartholomew, C. H. (2015, June 11). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts.
- Process Parameters. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
- MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Bartholomew, C. H. (n.d.). Mechanisms of catalyst deactivation. SciSpace.
- Energy Directory. (2025, November 23). Catalyst Poisoning Mitigation.
- DieselNet. (n.d.). DOC Deactivation.
- ResearchGate. (2025, August 10). Sulfur-Containing Palladacycles as Catalyst Precursors for the Heck Reaction.
- MDPI. (2020, September 25). SO2 Poisoning Mechanism. Encyclopedia.
- Patsnap. (2025, June 19). Dealing with catalyst poisoning in hydrodesulfurization units.
- ACS Publications. (2000, August 4). Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature. Organic Letters.
- National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
- ARODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- MDPI. (2019, August 5). Catalyst Deactivation, Poisoning and Regeneration.
Sources
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. osti.gov [osti.gov]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. DOC Deactivation [dieselnet.com]
- 12. dcl-inc.com [dcl-inc.com]
- 13. erepo.uef.fi [erepo.uef.fi]
- 14. dcl-inc.com [dcl-inc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Catalyst Poisoning Testing [intertek.com]
- 22. scilit.com [scilit.com]
Optimizing reaction temperature for chloropyrimidine displacement
Welcome to the Technical Support Center for Medicinal Chemistry and Drug Development. This guide is designed to help researchers and scientists troubleshoot and optimize the reaction temperature for the nucleophilic aromatic substitution (SNAr) of chloropyrimidines—a critical transformation in the synthesis of kinase inhibitors and other heterocyclic drugs.
Part 1: Fundamentals & Causality (FAQs)
Q1: Why does temperature dictate regioselectivity in 2,4-dichloropyrimidine displacement? A1: The regioselectivity of SNAr on 2,4-dichloropyrimidines is governed by the competition between kinetic and thermodynamic control. The Lowest Unoccupied Molecular Orbital (LUMO) of an unsubstituted 2,4-dichloropyrimidine is primarily localized at the C4 position[1]. Consequently, the activation energy barrier for nucleophilic attack at C4 is lower than at C2.
-
Low Temperatures (-78°C to 0°C): The reaction operates under strict kinetic control. The system only has enough thermal energy to overcome the lower C4 activation barrier, resulting in highly selective C4-substitution.
-
High Temperatures (60°C to 120°C): The increased thermal energy allows the nucleophile to overcome the higher C2 activation barrier. This reduces regioselectivity, leading to mixtures of C2 and C4 products, or even bis-substitution[2].
Q2: How do ring substituents alter the optimal reaction temperature? A2: The electronic nature of existing substituents on the pyrimidine ring drastically shifts the required thermal energy:
-
Electron-Withdrawing Groups (EWGs): Substituents like a 5-nitro or 5-fluoro group heavily deplete electron density from the ring, stabilizing the anionic Meisenheimer intermediate. These highly activated substrates require very low temperatures (e.g., 0°C) to prevent over-reaction and maintain C4 selectivity[3].
-
Electron-Donating Groups (EDGs): Substituents like 6-methoxy or 6-amino donate electron density, deactivating the ring toward nucleophilic attack. These reactions often require elevated temperatures (80°C–100°C) to proceed at a reasonable rate[4]. Interestingly, EDGs can also alter the LUMO distribution, sometimes shifting the kinetic preference toward C2[1].
Q3: Can low temperatures ever favor C2 substitution? A3: Yes, but this requires specific non-covalent directing effects. For example, the SNAr of 2-MeSO2-4-chloropyrimidine with alkoxides proceeds exclusively at C2 at exceptionally low temperatures (-78°C). Quantum mechanical modeling reveals that hydrogen bonding between the methanesulfonyl proton and the alkoxide oxygen lowers the C2 activation energy barrier to just ~0.25 kcal/mol, completely overriding the intrinsic C4 preference[5].
Part 2: Quantitative Data & Troubleshooting
When optimizing your SNAr conditions, use the following quantitative baseline data to set your initial temperature parameters.
| Substrate | Nucleophile | Optimal Temp (°C) | Major Product | Yield / Selectivity | Mechanistic Causality |
| 2,4-Dichloropyrimidine | Amines | 0 to 25 | C4-substituted | High (>85%) | Kinetic control; LUMO localized at C4[1]. |
| 2-MeSO2-4-chloropyrimidine | Alkoxides | -78 | C2-substituted | Exclusive C2 | H-bonding lowers C2 activation energy[5]. |
| 5-Nitro-2,4-dichloropyrimidine | Amines | 0 | C4-substituted | Excellent C4 | Strong EWG activates ring; low temp prevents bis-substitution[3]. |
| 2-Amino-4,6-dichloropyrimidine | Amines | 80 to 100 | Mono-substituted | Moderate (58%) | EDG deactivates ring; requires thermal energy to overcome barrier[4]. |
Common Issues and Diagnostic Solutions
-
Issue: High levels of bis-substituted byproduct.
-
Cause: Temperature is too high, or localized exothermic spikes occurred during nucleophile addition.
-
Solution: Lower the reaction temperature by 20°C. Ensure the nucleophile is added dropwise via a syringe pump while the reaction is submerged in a cooling bath.
-
-
Issue: Reaction stalls at 50% conversion.
-
Cause: The mono-substituted product (which now contains an electron-donating amine group) has deactivated the ring, preventing further reaction, but the initial temperature is too low to drive the first substitution to completion.
-
Solution: Gradually increase the temperature in 10°C increments. Do not jump immediately to reflux, as this risks degrading the starting material.
-
Part 3: Visualizing the Optimization Logic
Decision tree for optimizing SNAr temperature based on pyrimidine electronics.
Mechanistic divergence of C4 vs C2 nucleophilic attack and temperature dependence.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints that confirm the mechanistic pathway is proceeding as intended before moving to the next step.
Protocol A: Kinetically Controlled C4-Selective Amination
Designed for unsubstituted or EWG-activated 2,4-dichloropyrimidines.
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere.
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C for 15 minutes. Causality: Pre-cooling prevents localized exothermic hotspots that drive C2 attack.
-
Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq). Then, add the amine nucleophile (1.05 eq) dropwise over 10 minutes.
-
Validation Checkpoint 1 (1 Hour): Pull a 10 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS.
-
Self-Validation Logic: The system is valid if the [M+H]+ peak for the mono-substituted product is dominant, and the bis-substituted mass peak is strictly absent. If bis-substitution is detected, the temperature ceiling has been breached; abort and restart with a slower addition rate.
-
-
Controlled Warming: If starting material remains after 2 hours, remove the ice bath and allow the reaction to warm to room temperature (22°C) strictly in 5°C increments.
-
Quench: Once LC-MS confirms >95% conversion, quench immediately with saturated aqueous NH4Cl to protonate the remaining amine and halt any further thermodynamic equilibration.
Protocol B: Thermally Driven Amination of Deactivated Pyrimidines
Designed for EDG-deactivated substrates (e.g., 2-amino-4,6-dichloropyrimidine).
-
Preparation: Combine the deactivated chloropyrimidine (1.0 eq), the amine nucleophile (1.5 eq), and DIPEA (2.0 eq) in a microwave vial with a polar, high-boiling solvent like n-butanol or water[4].
-
Stepwise Heating: Heat the reaction to 60°C for 1 hour.
-
Validation Checkpoint 1: Analyze via LC-MS.
-
Self-Validation Logic: Due to the EDG, conversion at 60°C should be minimal (<10%). This confirms the substrate is genuinely deactivated and requires higher thermal energy, validating the need to proceed to step 4. If conversion is high, the substrate is more reactive than anticipated, and heating further will cause degradation.
-
-
Thermal Push: Increase the temperature to 100°C for 2-4 hours.
-
Isolation: Cool to room temperature. If water was used as the solvent, the product will often precipitate directly upon cooling, allowing for isolation via simple filtration[4].
References
1.1 - WuXi Biology[1] 2.5 - WuXi AppTec[5] 3.3 - ResearchGate[3] 4.4 - PMC[4] 5.2 - Benchchem[2]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of 4-Chloro-2-propylsulfanyl-pyrimidine
Welcome to the technical support center for handling crude mixtures containing 4-Chloro-2-propylsulfanyl-pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude mixture of this compound?
A1: The impurities in your crude mixture will largely depend on the synthetic route employed. However, common impurities often include:
-
Unreacted Starting Materials: Such as 2,4-dichloropyrimidine or 2-mercapto-4-chloropyrimidine.
-
Over-alkylated Byproducts: Formation of di-propylsulfanyl-pyrimidine derivatives if both chlorine atoms are substituted.
-
Hydrolysis Products: 4-Hydroxy-2-propylsulfanyl-pyrimidine can form if water is present in the reaction mixture, especially at elevated temperatures.[1]
-
Solvent Residues and Reagents: Residual solvents, and reagents like phosphorus oxychloride (POCl₃) or organic bases used in the synthesis.[2][3][4][5]
Q2: My initial attempts at purification by simple extraction are failing. What am I doing wrong?
A2: this compound is a neutral organic compound.[6] For neutral compounds, a simple liquid-liquid extraction with an organic solvent and water is a standard procedure.[7] If this is not effective, consider the following:
-
Incorrect Solvent Choice: The organic solvent you are using may have poor selectivity for your target compound over the impurities.
-
Emulsion Formation: Vigorous shaking can lead to the formation of stable emulsions, making phase separation difficult.[7]
-
pH of the Aqueous Phase: While the target compound is neutral, some impurities might be acidic or basic. Adjusting the pH of the aqueous phase can help to selectively move these impurities into the aqueous layer.
Q3: What is the best general approach for purifying this compound?
A3: A multi-step approach is often the most effective. This typically involves an initial workup with liquid-liquid extraction followed by either recrystallization or column chromatography. The choice between recrystallization and chromatography will depend on the nature and quantity of the impurities.
Troubleshooting Guides and Protocols
Liquid-Liquid Extraction for Initial Workup
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[8][9]
Protocol: Acid-Base Extraction
This protocol is designed to remove acidic and basic impurities from your crude mixture containing the neutral this compound.
Materials:
-
Crude reaction mixture
-
Diethyl ether or Ethyl acetate
-
1 M HCl solution
-
1 M NaOH solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl to remove any basic impurities. Drain the acidic aqueous layer.
-
Base Wash: Wash the organic layer with 1 M NaOH to remove any acidic impurities. Drain the basic aqueous layer.
-
Neutral Wash: Wash the organic layer with water, followed by a wash with saturated brine to remove any remaining water-soluble impurities and to aid in breaking any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified product.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.[10]
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or unsuitable solvent. | Add more solvent in small portions. If the compound still doesn't dissolve, a different solvent system is needed.[11] |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add more solvent. Alternatively, use a solvent with a lower boiling point or a mixed solvent system. |
| No crystals form on cooling | The solution is too dilute, or nucleation is slow. | Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. Reduce the solvent volume by evaporation.[11] |
| Low recovery | Too much solvent was used, or premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the funnel is pre-heated if performing a hot filtration.[11] |
Protocol: Two-Solvent Recrystallization
This method is useful when a single solvent does not provide the desired solubility profile. One solvent should readily dissolve the compound, while the other (the anti-solvent) should be one in which the compound is poorly soluble.
Materials:
-
Partially purified this compound
-
Dichloromethane (DCM)
-
n-Hexane or n-Pentane
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot dichloromethane.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add n-hexane dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of cold n-hexane.
-
Drying: Dry the purified crystals in a vacuum oven.
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For pyrimidine derivatives, normal-phase chromatography using silica gel is a common starting point.[13]
Workflow for Column Chromatography
Caption: Workflow for purification by column chromatography.
Protocol: Normal-Phase Column Chromatography
Materials:
-
Partially purified this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Test tubes or fraction collector
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.2-0.4.[13]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
Patsnap. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Retrieved from [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
- Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
-
University of Colorado Boulder. (n.d.). Extraction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
MDPI. (2012, April 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
ResearchGate. (2012, April). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Scilit. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
-
ScienceDirect. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]
-
Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-2-(propylsulfanyl)pyrimidine. Retrieved from [Link]
-
Sphinxsai. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]
-
MDPI. (2017, January 4). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
CORE. (2014, September 24). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 49844-90-8: 4-Chloro-2-(methylthio)pyrimidine [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. Extraction [sites.pitt.edu]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Stability of 2-propylsulfanyl group under acidic reaction conditions
This guide is designed for researchers and process chemists handling the 2-propylsulfanyl (isopropylthio,
Module 1: Diagnostic Stability Matrix
Status: The 2-propylsulfanyl group is moderately stable to acidic conditions. Unlike tert-butyl thioethers, it does not spontaneously dealkylate in Trifluoroacetic Acid (TFA) at room temperature. However, it is a "soft" nucleophile and highly susceptible to alkylation and oxidation side reactions.
Interactive Decision Tree
Use this flow to predict stability in your specific reaction cocktail.
Figure 1: Stability decision tree for 2-propylsulfanyl groups. Note that the primary risk in standard deprotection (TFA) is not loss of the group, but alkylation by carbocations.
Module 2: The Core Stability Knowledge Base (FAQ)
Q1: Will TFA remove the 2-propylsulfanyl group?
Direct Answer: No , not at room temperature.
Technical Detail: The isopropyl cation is a secondary carbocation. While more stable than a primary cation (n-propyl), it is not stable enough to drive the
Q2: Why do I see a "M+56" peak in my MS after Boc deprotection?
Diagnosis: You have formed a sulfonium salt via S-alkylation .
Mechanism: When you remove a Boc or tert-butyl ester group, you generate a reactive tert-butyl carbocation (
Q3: My product mass is M+16 or M+32. What happened?
Diagnosis: S-Oxidation (Sulfoxide or Sulfone formation).[2][3]
Cause: Thioethers are easily oxidized.[3] If your acid source contains trace oxidants (e.g., old ethereal HCl containing peroxides) or if the reaction is exposed to air and light for prolonged periods, the sulfur will oxidize to a sulfoxide (
Q4: Is 2-propylsulfanyl (isopropyl) different from 1-propylsulfanyl (n-propyl)?
Yes. The 2-propyl group is sterically bulkier and forms a more stable carbocation.
-
Stability: 2-propyl is slightly less stable to acid than 1-propyl (easier dealkylation).
-
Nucleophilicity: 2-propyl is slightly less nucleophilic due to steric hindrance, making it marginally more resistant to S-alkylation than n-propyl or methyl sulfides, but scavengers are still required.
Module 3: Troubleshooting & Rescue Protocols
Scenario A: "I lost my isopropyl group entirely."
Context: You used a Lewis Acid (AlCl3, BBr3) or harsh conditions (HBr/AcOH reflux). Root Cause: Lewis acids coordinate to the sulfur lone pair, weakening the C-S bond and facilitating cleavage. Fix:
-
Switch to Bronsted acids (TFA, HCl) if possible.
-
If Lewis acid is required for another transformation, lower the temperature to -78°C or 0°C.
Scenario B: "I cannot remove the byproduct (Sulfonium Salt)."
Context: After Boc deprotection, the product is stuck as
-
Nucleophilic Wash: Dissolve crude in DMF. Add a large excess of a "better" nucleophile like mercaptoethanol or thourea and heat mildly (40°C). This can sometimes "steal" the alkyl group back.
-
Prevention is better: Re-run the reaction with the Scavenger Cocktail (Module 4).
Module 4: Validated Experimental Protocols
Protocol 1: Safe Boc-Deprotection in Presence of 2-Propylsulfanyl
This protocol prevents S-alkylation by trapping carbocations.
Reagents:
-
Scavenger Cocktail: Triethylsilane (TES) and Water.[1]
-
Alternative: Thioanisole (use with caution, smells).
-
-
Solvent: Dichloromethane (DCM).
Procedure:
-
Preparation: Prepare a solution of TFA:TES:Water (95:2.5:2.5 v/v) .
-
Why TES? It effectively reduces carbocations to alkanes (e.g.,
), preventing them from attacking the sulfur.
-
-
Addition: Add the cocktail to the dry substrate (approx. 10 mL per gram of substrate).
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Critical: Do not heat.
-
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (2x) to remove traces of TFA and scavengers.
Protocol 2: Assessment of S-Oxidation
Use this to check if your acid source is dirty.
Method: LC-MS or HPLC.
-
Standard: Inject pure starting material.
-
Sample: Inject reaction aliquot.
-
Analysis: Look for M+16 (Sulfoxide).
-
Note: Sulfoxides are chiral. If your molecule is already chiral, S-oxidation will create diastereomers, appearing as two distinct peaks (doublet) in HPLC with identical mass (M+16).
-
Data Summary: Acid Stability Profile
| Acid Condition | Temperature | Stability | Major Risk |
| 10% HCl / MeOH | RT | Stable | None |
| 50% TFA / DCM | RT | Stable | S-Alkylation (if cations present) |
| Neat TFA | RT | Stable | S-Alkylation |
| Neat TFA | Reflux | Labile | Dealkylation (Slow) |
| HBr / AcOH | Reflux | Unstable | Cleavage |
| BBr3 / DCM | -78°C to RT | Unstable | Cleavage |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter on Protection for the Thiol Group: Thioethers).
-
Source:
-
-
Lundt, B. F., et al. (1978). "Removal of acid-labile protecting groups with scavengers." International Journal of Peptide and Protein Research, 12(5), 258-268. (Establishes the necessity of scavengers for sulfides).
-
Source:
-
-
Pearson, D. A., et al. (1989). "Acid-labile protecting groups for the thiol function."[3] Journal of Organic Chemistry, 54(19), 4654-4662. (Discusses carbocation stability and scavenger cocktails).
-
Source:
-
-
Pastuszak, J. J., & Chimiak, A. (1981). "Tert-butyl group removal from thioethers."[3] Journal of Organic Chemistry, 46(9), 1868-1873. (Contrasts t-butyl vs isopropyl stability).
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 76-05-1,Trifluoroacetic acid | lookchem [lookchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Reactivity of 4-Chloro Pyrimidines in SNAr Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 4-chloropyrimidines. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying scientific principles to empower your experimental design.
Pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The ability to functionalize the pyrimidine ring, particularly through SNAr reactions, is a critical skill for any synthetic chemist in the field. However, the reactivity of chloro-substituted pyrimidines can be deceptively complex. This guide addresses the most common issues encountered in the lab.
Fundamental Principles: Understanding Reactivity
Q1: Why is my 4-chloropyrimidine showing low reactivity in an SNAr reaction?
Answer: The reactivity of a halo-pyrimidine in an SNAr reaction is fundamentally governed by the electron-deficient nature of the aromatic ring. While pyrimidines are inherently more reactive than, for example, chlorobenzene (2-chloropyrimidine is 10¹⁴–10¹⁶ times more reactive), the reaction's success hinges on the ability of the ring to stabilize the negative charge in the intermediate state.[3]
The SNAr mechanism proceeds in two main steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.[4][5]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The stability of the Meisenheimer complex is paramount. The two nitrogen atoms in the pyrimidine ring act as electron sinks, withdrawing electron density and helping to stabilize the negative charge of the intermediate.[1][2] However, if the ring is not sufficiently electron-deficient, the energy barrier to form this intermediate will be high, resulting in a sluggish or failed reaction.
Caption: The SNAr mechanism on a 4-chloropyrimidine substrate.
Troubleshooting Guide & FAQs
This section provides direct answers and actionable protocols for common experimental challenges.
Q2: My reaction is not proceeding. What are the first things I should check?
Answer: When a reaction fails, a systematic check of the core components is the most efficient way to diagnose the problem.
-
Reagent Purity: Confirm the purity of your 4-chloropyrimidine, nucleophile, and base. Degradation of starting materials is a common issue.
-
Solvent Quality: Ensure your solvent is anhydrous, especially when using strong bases like NaH or LiHMDS. The presence of water can quench the base and nucleophile and lead to hydrolysis of the starting material.
-
Temperature Control: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[6] If you are running the reaction at room temperature, it may simply be too slow.
-
Reaction Monitoring: Actively monitor the reaction by TLC or LCMS. A lack of starting material consumption within a reasonable timeframe points to a fundamental reactivity issue.
Q3: How can I increase the electrophilicity of the pyrimidine ring?
Answer: The most effective way to boost reactivity is to add electron-withdrawing groups (EWGs) to the pyrimidine ring. These groups further delocalize the negative charge in the Meisenheimer complex, lowering the activation energy of the reaction.[4] The position of these groups is critical; they must be ortho or para to the leaving group to participate in resonance stabilization.
| Substituent Group | Position Relative to Cl | Electronic Effect | Impact on SNAr Rate |
| Nitro (-NO₂) | C2 or C6 (para) | Strong EWG | Strong Activation[7] |
| Cyano (-CN) | C2 or C6 (para) | Strong EWG | Strong Activation |
| Sulfone (-SO₂R) | C2 or C6 (para) | Strong EWG | Strong Activation[8] |
| Aldehyde (-CHO) | C5 (meta) | Moderate EWG | Moderate Activation |
| Amino (-NH₂) | C2, C5, or C6 | Strong EDG | Strong Deactivation |
| Methoxy (-OMe) | C2, C5, or C6 | Moderate EDG | Deactivation[9] |
Key Insight: An electron-donating group (EDG) like an amino or methoxy group will significantly decrease the rate of reaction by destabilizing the negatively charged intermediate. If your substrate has an EDG, you will likely need to use more forcing conditions (higher temperatures, stronger nucleophiles).
Q4: My nucleophile seems to be the problem. How can I improve its reactivity?
Answer: The nucleophile's strength and the choice of base are intrinsically linked.
-
Nucleophilicity: Stronger nucleophiles react faster. For amines, basicity is a good, though not perfect, proxy for nucleophilicity. Aliphatic amines are generally more nucleophilic than anilines.
-
The Role of the Base: The base's primary role is to deprotonate the nucleophile, increasing its potency. For alcohol or amine nucleophiles, a non-nucleophilic base is required to prevent competition.
-
For Alcohols (ROH): Use a strong base like Sodium Hydride (NaH) to generate the more nucleophilic alkoxide (RO⁻).
-
For Amines (R₂NH): An organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is often sufficient.[2] For less reactive systems, a stronger base like LiHMDS or NaHMDS may be needed.[10] However, be aware that very strong bases can promote side reactions.
-
-
pKa Considerations: A common pitfall is choosing a base that is too weak. The pKa of the base's conjugate acid should be significantly higher than the pKa of the nucleophile to ensure complete deprotonation. For instance, when reacting an aniline (pKa of anilinium ~5), using an acid catalyst can seem counterintuitive as it protonates the amine. However, the reaction can still proceed because all species are in equilibrium; as the small amount of free aniline and protonated (activated) pyrimidine react, the equilibrium shifts to generate more of these reactive species.[11]
Q5: What are the optimal solvent and temperature for my reaction?
Answer: Solvent choice is critical. Polar aprotic solvents are generally the best choice for SNAr reactions because they can stabilize the charged Meisenheimer complex without solvating and deactivating the nucleophile.
| Solvent | Type | Boiling Point (°C) | Key Characteristics |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent for many SNAr reactions, but can decompose at high temps. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Highly polar, can accelerate slow reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good general-purpose solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Less polar, often used with strong bases like NaH. |
| Ethanol (EtOH) | Polar Protic | 78 | Can act as a nucleophile (solvolysis), but useful in some cases.[1][2] |
| Water | Polar Protic | 100 | A green solvent option that can be effective, especially with KF as a base.[3] |
Experimental Protocol: Solvent & Temperature Screening
-
Setup: In parallel reaction vials, add your 4-chloropyrimidine (1.0 eq) and a stirrer bar.
-
Solvent Addition: Add 0.5 M of your chosen solvents (e.g., DMF, DMSO, MeCN, Dioxane) to each vial.
-
Reagent Addition: Add the nucleophile (1.1 eq) and base (1.5 eq) to each vial.
-
Heating: Place the vials in a heating block set to a moderate temperature (e.g., 80 °C).
-
Monitoring: After 2 hours, take a small aliquot from each reaction, quench, and analyze by LCMS to determine the conversion.
-
Optimization: Based on the results, select the best-performing solvent and optimize the temperature. Increase in 20 °C increments until the reaction proceeds at a desirable rate or starting material degradation is observed.
Q6: I am observing a significant amount of a side product, which I suspect is the 4-hydroxypyrimidine. How can I prevent this?
Answer: The formation of 4-hydroxypyrimidine is a classic sign of hydrolysis, where water acts as a competing nucleophile. This is especially common in reactions run at high temperatures for extended periods.
Solutions:
-
Use Anhydrous Conditions: Dry your solvent and reagents thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Switch to a Non-Protic Solvent: If you are using a protic solvent like ethanol or water, switching to DMF or DMSO can eliminate the source of the competing nucleophile.[6]
-
Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to trace amounts of water at high temperatures.
Q7: Are there any catalysts that can promote the reaction?
Answer: While SNAr is the preferred, metal-free pathway for activated systems, palladium catalysis (a variation of the Buchwald-Hartwig amination) is a powerful alternative for less reactive heteroaryl chlorides.[3] However, it's crucial to first exhaust optimization of the SNAr conditions, as this is often a more cost-effective and environmentally friendly approach.[3] If SNAr fails, palladium catalysis with appropriate ligands (e.g., Xantphos, dppb) can be effective, particularly for coupling with anilines.[3][10]
Q8: What is the role of steric hindrance in my reaction?
Answer: Steric hindrance can significantly impact SNAr reactions, although its effect is different from SN2 reactions.[12][13]
-
On the Pyrimidine: Bulky groups near the C4 position can hinder the approach of the nucleophile, slowing the reaction.
-
On the Nucleophile: A bulky nucleophile (e.g., di-tert-butylamine) will react much more slowly than a smaller one (e.g., dimethylamine) due to steric clash during the formation of the Meisenheimer complex. If you suspect steric hindrance is the issue, you may need to increase the reaction temperature significantly.
Q9: How does the leaving group affect reactivity (Cl vs. F)?
Answer: Unlike SN2 reactions, where I > Br > Cl > F is the reactivity trend, the order for SNAr is often inverted: F > Cl ≈ Br > I .[5][14] This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. The highly electronegative fluorine atom makes the ipso-carbon more electrophilic and thus more susceptible to attack. If you have access to the 4-fluoropyrimidine analogue, it will likely be significantly more reactive.
Troubleshooting Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2-Propylsulfanyl-pyrimidine Compounds
Welcome to the technical support center for the recrystallization of 2-propylsulfanyl-pyrimidine compounds. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity crystalline materials.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 2-propylsulfanyl-pyrimidine derivatives, offering explanations and actionable solutions.
Issue 1: No Crystals Form Upon Cooling
Question: I've dissolved my 2-propylsulfanyl-pyrimidine compound in a hot solvent and allowed it to cool, but no crystals have formed. What's going on?
Answer: The absence of crystal formation upon cooling is a common challenge that typically points to issues with supersaturation or nucleation.[1]
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at lower temperatures. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2]
-
Solution: Experiment with a range of solvents or solvent mixtures. For 2-propylsulfanyl-pyrimidines, which can range from moderately polar to nonpolar depending on other substituents, consider solvents like ethanol, methanol, ethyl acetate, or mixtures such as hexane/acetone or hexane/THF.[1]
-
-
Insufficient Concentration: The solution may not be saturated or supersaturated, a necessary condition for crystallization.[3]
-
Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
-
Inhibited Nucleation: Crystal growth requires a nucleation event, which may not be occurring spontaneously.
-
Solution 1: Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.[1]
-
Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a seed for crystal growth.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: My 2-propylsulfanyl-pyrimidine derivative is separating from the solution as an oil, not as solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the solution becomes supersaturated at a temperature above the compound's melting point, or in the presence of impurities.[4]
Possible Causes and Solutions:
-
High Concentration of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.[1]
-
Solution: Consider purifying the material by another method, such as column chromatography, before attempting recrystallization.[1]
-
-
Solution Cooled Too Quickly: Rapid cooling can lead to the compound crashing out of solution as an oil.
-
Solution: Re-heat the solution to re-dissolve the oil, then allow it to cool more slowly. Insulating the flask can promote gradual cooling.[1]
-
-
Inappropriate Solvent: The solvent may be too nonpolar for the compound.
-
Solution: Re-dissolve the oil in the hot solvent and add a small amount of a more polar co-solvent to increase the overall polarity of the solvent system.
-
Issue 3: Poor Recovery of the Crystalline Product
Question: I've successfully formed crystals, but my final yield is very low. How can I improve my recovery?
Answer: Low recovery is often a result of the compound having significant solubility in the solvent even at low temperatures, or due to procedural losses.
Possible Causes and Solutions:
-
Substantial Solubility at Low Temperatures: If the compound remains significantly soluble in the cold solvent, a large portion will be lost in the mother liquor.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[1] If recovery is still low, a different solvent system may be necessary.
-
-
Using Too Much Solvent: Adding an excessive amount of solvent to dissolve the compound will result in a lower yield.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[1]
-
-
Premature Crystallization During Filtration: If the solution cools too much during a hot filtration step to remove insoluble impurities, some product may crystallize prematurely and be lost.
-
Solution: Use a pre-heated funnel and flask for hot filtrations.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for a novel 2-propylsulfanyl-pyrimidine compound?
A1: The principle of "like dissolves like" is a good starting point.[5] The 2-propylsulfanyl group adds some nonpolar character, while the pyrimidine ring itself is polar. The overall polarity will depend on other functional groups present. A good approach is to test the solubility of a small amount of your compound in a range of solvents with varying polarities at room temperature and upon heating.
Solvent Polarity Spectrum and Suggestions:
| Solvent | Polarity | Suitability for 2-propylsulfanyl-pyrimidines |
| Water | High | Generally unsuitable unless highly polar functional groups are present. |
| Methanol | High | Good starting point, especially for more polar derivatives.[6][7] |
| Ethanol | Medium-High | A versatile and commonly used solvent for pyrimidine derivatives.[1][8] |
| Acetone | Medium | Can be effective, often used in solvent mixtures.[1] |
| Ethyl Acetate | Medium | A good choice for moderately polar compounds.[1][9] |
| Dichloromethane | Low-Medium | Can be used, but its low boiling point can be a challenge.[10] |
| Toluene | Low | Suitable for less polar derivatives.[11] |
| Hexane | Low | Typically used as an anti-solvent in a solvent pair system.[1] |
Q2: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?
A2: For compounds that are only soluble in high-boiling point solvents, standard cooling recrystallization is often impractical. In these cases, anti-solvent vapor diffusion is a highly effective technique.[1][12]
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a two-solvent system is often used when no single solvent has the ideal solubility properties. You would dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]
Experimental Protocols
Protocol 1: Standard Cooling Recrystallization
This protocol outlines the standard procedure for recrystallizing a solid compound.
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent.
-
Dissolution: Place the impure 2-propylsulfanyl-pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of hot solvent until the compound is completely dissolved.[1]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.[1] Crystal formation should occur as the solution cools and becomes supersaturated.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1]
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a desiccator.
Protocol 2: Anti-Solvent Vapor Diffusion
This method is ideal for compounds that are highly soluble in high-boiling point solvents.[1][12]
Step-by-Step Methodology:
-
Dissolution: Dissolve the 2-propylsulfanyl-pyrimidine compound in a small amount of a high-boiling point "good" solvent (e.g., DMF or DMSO) in a small, open vial.
-
Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid). Add a more volatile "poor" anti-solvent (e.g., dichloromethane, diethyl ether, or pentane) to the larger container, ensuring the level of the anti-solvent is below the opening of the small vial.
-
Diffusion and Crystallization: Seal the larger container. The vapor from the anti-solvent will slowly diffuse into the solution containing your compound. This gradually decreases the compound's solubility, leading to slow crystal growth.[1]
-
Monitoring: Monitor the setup over several hours to days until crystals of a suitable size have formed.
-
Isolation: Carefully remove the vial and isolate the crystals.
Visualizations
Caption: A typical workflow for cooling recrystallization.
Caption: Decision tree for selecting an appropriate recrystallization solvent.
References
-
PubChem. (n.d.). 2-(Propylthio)pyrimidine-4,6-diol. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
Reddit. (2021). Tried my hand at sulfur recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
NileRed. (2015, September 5). Recrystallization of Sulfur. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
- Baluja, S. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1021-1027.
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
Chemsrc. (2025, August 20). CAS#:145783-12-6 | 6-Hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-on. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. Retrieved from [Link]
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Baluja, S., & Akbari, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- Butkiewicz, K., & Jakubowski, W. (1978). Polarographic behaviour of 2-(5-nitro-2-furyl)-5-(2-aminoethoxy)-pyrimidine derivatives. Polish journal of pharmacology and pharmacy, 30(5), 695–705.
-
International Journal of Advanced Research in Science & Technology. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]
-
Chemsrc. (2025, September 6). CAS#:145783-13-7 | 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. LabXchange [labxchange.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rubingroup.org [rubingroup.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR chemical shifts of 4-Chloro-2-propylsulfanyl-pyrimidine
Topic: 1H NMR Chemical Shifts of 4-Chloro-2-(propylthio)pyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
4-Chloro-2-(propylthio)pyrimidine (CAS: 153939-56-3) is a critical pyrimidine scaffold used in the synthesis of bioactive molecules, including P2Y12 receptor antagonists (e.g., Ticagrelor intermediates) and various kinase inhibitors.
This guide provides an authoritative analysis of its 1H NMR spectral signature. Unlike generic databases, we compare this specific propyl-derivative against its common structural analog, 4-Chloro-2-(methylthio)pyrimidine , to assist researchers in differentiating between alkyl chain lengths during optimization of structure-activity relationships (SAR).
Structural Visualization
The following diagram illustrates the proton numbering scheme used throughout this guide.
Figure 1: Connectivity of 4-Chloro-2-(propylthio)pyrimidine showing the pyrimidine core and the propylthio side chain.
Experimental Data: 1H NMR Spectrum
The following data represents the consensus chemical shifts in Chloroform-d (CDCl₃) at 298 K. The spectrum is characterized by two distinct regions: the aromatic pyrimidine protons and the aliphatic propyl chain.
Data Table
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment |
| 6 | 8.48 | Doublet (d) | 1H | J ≈ 5.2 Hz | Pyrimidine Ring (Deshielded by N) |
| 5 | 7.05 | Doublet (d) | 1H | J ≈ 5.2 Hz | Pyrimidine Ring (Shielded by Cl/C4) |
| α (S-CH₂) | 3.12 | Triplet (t) | 2H | J ≈ 7.3 Hz | Methylene adjacent to Sulfur |
| β (CH₂) | 1.76 | Sextet (m) | 2H | J ≈ 7.4 Hz | Middle Methylene chain |
| γ (CH₃) | 1.04 | Triplet (t) | 3H | J ≈ 7.4 Hz | Terminal Methyl |
Mechanistic Insight (Expertise)
-
H-6 vs. H-5: H-6 (8.48 ppm) appears significantly downfield compared to H-5 (7.05 ppm). This is due to the electronegativity of the adjacent Nitrogen atoms (N1) and the lack of shielding substituents. H-5 is shielded by the mesomeric effect of the Chlorine atom at position 4 and its distance from the ring nitrogens.
-
S-Alkylation Effect: The α-methylene protons resonate at ~3.12 ppm. This is a diagnostic shift for S-alkyl groups attached to electron-deficient heteroaromatics. In contrast, N-alkyl groups typically resonate further downfield (~3.8–4.2 ppm), allowing for rapid confirmation that S-alkylation (and not N-alkylation) occurred during synthesis.
Comparative Analysis: Propyl vs. Methyl Analog
In drug discovery, "walking the chain" (extending alkyl chains) is a common tactic to probe hydrophobic pockets. Differentiating the Propyl analog from the Methyl analog (4-Chloro-2-(methylthio)pyrimidine) is crucial during library synthesis.
Comparison Guide: Product vs. Alternative
| Feature | 4-Chloro-2-(propylthio)pyrimidine (Product) | 4-Chloro-2-(methylthio)pyrimidine (Alternative) |
| Aliphatic Region | Three signals: Triplet (3.12), Sextet (1.76), Triplet (1.04) | One signal: Singlet (~2.55 ppm) |
| S-CHx Shift | ~3.12 ppm (Methylene) | ~2.55 ppm (Methyl) |
| Ring Protons | H6: ~8.48 ppm; H5: ~7.05 ppm | H6: ~8.45 ppm; H5: ~7.02 ppm |
| Common Impurity | Propanethiol (disulfide dimer) | Methanethiol (volatile, less likely to persist) |
| Validation | Requires integration of 2:2:3 in aliphatic region. | Requires integration of 3H singlet. |
Key Takeaway: The shift of the sulfur-adjacent carbon from 2.55 ppm (Methyl) to 3.12 ppm (Propyl) is the primary indicator of successful chain extension. The ring protons (H5/H6) remain largely unaffected by the remote alkyl change.
Experimental Protocol & Methodology
To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow minimizes hydrolysis of the chloro-group, a common instability issue.
Sample Preparation Workflow
-
Solvent Selection: Use CDCl₃ (99.8% D) neutralized with silver foil or basic alumina if the compound is stored for long periods, as acidic traces can catalyze hydrolysis to the uracil derivative.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. High concentrations (>20 mg) may cause stacking effects, shifting aromatic peaks upfield.
-
Acquisition:
-
Pulse Angle: 30° (to ensure accurate integration of the long relaxation time aromatic protons).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum.
-
Scans: 16 scans are usually sufficient.
-
Troubleshooting Impurities
-
Hydrolysis Product (Uracil analog): If a broad singlet appears >10 ppm (NH) and the Cl-C5 doublet shifts upfield, the chlorine has been hydrolyzed to a hydroxyl group (tautomerizing to the ketone).
-
Disulfide Byproduct: Sharp triplets at ~2.6 ppm and ~0.9 ppm indicate the presence of dipropyl disulfide, a common byproduct if the starting propanethiol was oxidized.
Figure 2: Quality control workflow for NMR analysis of chloropyrimidines.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776884, 4-Chloro-2-(propylthio)pyrimidine. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
Structural Elucidation of 2-Propylsulfanyl-Pyrimidine Derivatives: A Comparative 13C NMR Analysis Guide
Executive Summary & Strategic Importance
In drug discovery, the 2-propylsulfanyl-pyrimidine scaffold is a critical pharmacophore, serving as a core motif in antithrombotic agents (e.g., Ticagrelor intermediates) and antiviral candidates.[1] However, a recurring bottleneck in the synthesis of these derivatives is the ambiguity between S-alkylation (desired) and N-alkylation (undesired side reaction) of the 2-mercaptopyrimidine precursor.
While 1H NMR provides integration data, it often fails to definitively distinguish regioisomers due to overlapping alkyl signals.[1] This guide establishes 13C NMR as the superior analytical standard for this class of compounds. We provide a self-validating protocol to confirm the thioether linkage and objectively compare spectral performance against alternative methods.
Comparative Analysis: Why 13C NMR?
Performance Matrix: 13C NMR vs. Alternatives
| Feature | 13C NMR (Recommended) | 1H NMR | LC-MS |
| Linkage Specificity | High. The | Medium. | Low. Identifies Mass/Charge only; cannot distinguish regioisomers. |
| Quaternary Carbon Detection | Excellent. Directly observes the C2 pyrimidine carbon (~170 ppm).[1] | None. Indirect detection only (HMBC), which requires complex setup. | N/A. |
| Solvent Independence | High. Chemical shifts are relatively stable across solvents. | Low. H-bonding solvents (DMSO) significantly shift amine/amide protons. | N/A. |
The Diagnostic "S-Shift" Logic
The core scientific argument for using 13C NMR lies in the deshielding effect .
-
S-Alkylation (Thioether): The carbon attached to sulfur (S-C H2) typically resonates at 30–35 ppm .
-
N-Alkylation (Amide-like): The carbon attached to nitrogen (N-C H2) is significantly more deshielded, resonating at 45–55 ppm .
Causality: Nitrogen is more electronegative than sulfur, pulling electron density away from the
Experimental Protocol
Synthesis of Reference Material: 2-(Propylthio)pyrimidine
Note: This protocol is optimized for S-selectivity to generate the reference standard.
-
Reagents: 2-Mercaptopyrimidine (1.0 eq), n-Propyl iodide (1.1 eq), NaOH (1.1 eq), Water/Ethanol (1:1).[1]
-
Procedure: Dissolve mercaptopyrimidine in basic solution. Add propyl iodide dropwise at 0°C. Stir at RT for 4 hours.
-
Workup: Extract with EtOAc. Wash with brine. Dry over MgSO4.
-
Purification: Silica flash chromatography (Hexane/EtOAc).
NMR Acquisition Parameters
To ensure visibility of quaternary carbons (C2, C4, C6) and accurate integration (if using inverse gated decoupling), adhere to these parameters:
-
Concentration: >20 mg/0.6 mL solvent (13C is 1/5700th as sensitive as 1H).[1]
-
Relaxation Delay (D1): Set to 2–3 seconds . The C2 carbon (S-C=N) has a long T1 relaxation time; insufficient delay will suppress this critical peak.
-
Pulse Angle: 30° or 45° (to maximize signal-to-noise per unit time).
-
Scans: Minimum 512 scans (1024 recommended for clean baselines).
Spectral Data & Assignments
Master Assignment Table
The following data represents the consensus shifts for 2-propylsulfanyl-pyrimidine derivatives.
| Carbon Position | Label | Chemical Shift ( | Multiplicity (DEPT-135) | Structural Insight |
| Propyl | C9 | 13.2 – 13.8 | Positive (CH3) | Terminal methyl; highly shielded. |
| Propyl | C8 | 22.5 – 23.1 | Negative (CH2) | Middle methylene.[1] |
| Propyl | C7 | 32.0 – 34.5 | Negative (CH2) | Diagnostic: < 40 ppm confirms S-linkage. |
| Pyrimidine C5 | C5 | 116.0 – 118.0 | Positive (CH) | Upfield due to resonance (para to N).[1] |
| Pyrimidine C4/C6 | C4, C6 | 157.0 – 158.5 | Positive (CH) | Deshielded by adjacent Nitrogen.[1] |
| Pyrimidine C2 | C2 | 169.5 – 171.5 | Quaternary (No signal) | Most deshielded; attached to S and 2 Ns.[1] |
Solvent Comparison (CDCl3 vs. DMSO-d6)
Solvent choice affects chemical shifts slightly. Use this correction factor when comparing literature values.
| Carbon | Shift ( | ||
| S-CH2 | 33.1 | 32.4 | -0.7 |
| C2 (Ring) | 170.2 | 169.5 | -0.7 |
| C5 (Ring) | 116.5 | 117.2 | +0.7 |
Decision Logic & Workflow Visualization
The following diagram illustrates the self-validating workflow to confirm the product structure using the data provided above.
Figure 1: Logical decision tree for validating S-alkylation versus N-alkylation using 13C NMR chemical shifts.
Advanced Validation: HMBC Correlation
If the 1D 13C data is ambiguous (e.g., due to overlapping impurity peaks), the HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive tie-breaker.[1]
-
Protocol: Run a standard gradient HMBC.
-
The Check: Look for a correlation cross-peak between the Propyl
-protons (~3.1 ppm in 1H) and the Pyrimidine C2 carbon (~170 ppm in 13C).[1]
References
-
Chemical Shift Data & Solvent Effects: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
S-Alkylation Synthesis & Characterization: Liu, Z., et al. (2016).[1] Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.[4][5] Google Patents (CN105294576A).
-
N- vs O/S-Alkylation Distinction: LaPlante, S. R., et al. (2013).[6] N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[6][7] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[6] [Link]
-
Pyrimidine NMR Assignments: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General Reference for C2/C4/C6 shifts). [Link][1]
Sources
- 1. rsc.org [rsc.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparing biological activity of propylthio vs methylthio pyrimidines
Topic: Comparing biological activity of propylthio vs methylthio pyrimidines Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the optimization of the C-2 position on the pyrimidine scaffold is a critical determinant of pharmacokinetics and target binding.[1] This guide compares Methylthio (-SMe) and Propylthio (-SPr) substituents.[1]
-
The Verdict: Propylthio analogues generally exhibit superior potency in targets requiring hydrophobic pocket occupation (e.g., HIV-1 Reverse Transcriptase, USP28), often improving
values by 2–10 fold compared to methylthio counterparts due to enhanced lipophilicity and Van der Waals contacts. -
The Exception: Methylthio groups are preferred when the binding pocket is sterically restricted or when "agonist" activity is required (e.g., P2Y1 receptors), where larger alkyl chains may induce an antagonist conformational shift.
Physicochemical & Mechanistic Comparison
The transition from a methyl to a propyl linker alters the physicochemical profile of the drug candidate, influencing membrane permeability (LogP) and steric fit (Molar Refractivity).
Comparative Metrics Table
| Feature | Methylthio Pyrimidine (-S-CH₃) | Propylthio Pyrimidine (-S-CH₂CH₂CH₃) | Impact on Biological Activity |
| Lipophilicity ( | Baseline | +0.9 to +1.1 | Propyl variants show higher cell membrane permeability; critical for intracellular targets (e.g., viral polymerases). |
| Steric Bulk (MR) | ~13.8 cm³/mol | ~23.1 cm³/mol | Propyl fills "deep" hydrophobic pockets (e.g., Val179/Leu100 in HIV-RT) better than Methyl.[1] |
| Metabolic Stability | Moderate | High | S-dealkylation is slower for propyl; however, |
| Electronic Effect | Weak Donor | Weak Donor | Negligible electronic difference; activity divergence is almost exclusively steric/lipophilic.[1] |
Mechanistic Decision Tree (SAR)
Figure 1: SAR Decision Tree for selecting alkylthio chain length based on target binding site characteristics.
Case Study A: Antiviral Potency (HIV-1 Reverse Transcriptase)
The most definitive data comparing these substituents comes from S-DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidine) and HEPT analogues, which are Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
-
Mechanism: These drugs bind to an allosteric hydrophobic pocket.[1] The C-2 alkylthio group must penetrate a channel lined by amino acids Val179, Leu100, and Tyr181.[1]
-
Data Analysis: The methyl group is often too small to make effective contact with the hydrophobic residues, leading to a "loose" fit.[1] The propyl group fills this void, significantly increasing binding affinity.[1]
Experimental Data Comparison (S-DABO Analogues)
| Compound Analogue | C-2 Substituent | Target | Selectivity Index (SI) | |
| Analogue 2a | Methylthio (-SMe) | HIV-1 (IIIB) | > 1.5 µM | Low |
| Analogue 11c | Propylthio (-SPr) | HIV-1 (IIIB) | 0.32 µM | > 500 |
| Analogue 3c | Cyclohexylthio | HIV-1 (IIIB) | 0.04 µM | High |
Interpretation: While bulky cyclic groups (cyclohexyl) are often optimal, the linear propylthio is consistently superior (5-10x more potent) to the methylthio in this scaffold. The methylthio derivatives often fail to achieve sub-micromolar inhibition [1, 5].[1]
Case Study B: Anticancer (USP28 & Tubulin Inhibition)
In oncology, the "thio-switch" (O-alkyl to S-alkyl) and chain elongation are used to tune selectivity between homologous enzymes.[1]
-
USP28 Inhibition: In a study of [1,2,3]triazolo[4,5-d]pyrimidines, the propylthio group was identified as essential for activity.[2] Replacing the propyl chain with shorter groups (like methyl) or different amines resulted in a loss of inhibitory activity against the deubiquitinase USP28 (
increased from 1.10 µM to >100 µM) [6]. -
P2Y Receptor Pharmacology:
-
Methylthio (2-MeS-ADP): Acts as a potent agonist for P2Y1 receptors.[1][3] The small size allows the receptor to close into its active conformation.[1]
-
Propylthio (AR-C67085): The extension to a propyl chain often shifts activity towards antagonism or alters subtype selectivity (e.g., P2Y12 antagonist/P2Y11 agonist) because the extra bulk prevents the receptor's agonist-induced conformational change [7].
-
Experimental Protocols
Protocol A: One-Pot Synthesis of 2-Propylthio-pyrimidin-4-ones
Rationale: Traditional S-alkylation of thiouracil is a two-step process.[1] This optimized one-pot method uses S-alkylisothiourea to install the propyl group before ring closure, ensuring 100% regioselectivity at the Sulfur position (avoiding N-alkylation byproducts).[1]
Materials:
-
Propyl bromide (or Methyl iodide for comparison)
-
Ethyl acetoacetate (or relevant
-ketoester) -
Sodium Ethoxide (NaOEt)
-
Ethanol (anhydrous)
Workflow:
-
S-Alkylation (In Situ): Dissolve thiourea (10 mmol) in EtOH (20 mL). Add Propyl bromide (11 mmol).[1] Reflux for 1 hour. Checkpoint: TLC should show disappearance of thiourea.[1]
-
Condensation: Cool the mixture to 0°C. Add NaOEt (22 mmol) slowly. Add Ethyl acetoacetate (10 mmol) dropwise.
-
Cyclization: Reflux the mixture for 4-6 hours.
-
Workup: Evaporate solvent. Dissolve residue in water.[1] Acidify with acetic acid to pH 5.[1] The 2-propylthio-pyrimidine precipitate is filtered and recrystallized from EtOH/Water.[1]
Validation:
-
1H NMR (DMSO-d6): Look for the propyl triplet at
0.98 (3H), multiplet at 1.70 (2H), and triplet at 3.10 (2H, S-CH2). The Methylthio analogue will show a single singlet at 2.50.[1]
Protocol B: Biological Assay (HIV-RT Inhibition)
Rationale: To verify the
-
Enzyme Prep: Recombinant HIV-1 RT (1 U/reaction).
-
Template: Poly(rA)·oligo(dT).[1]
-
Substrate: [3H]-dTTP (tritiated thymidine triphosphate).
-
Incubation: Incubate RT, template, and test compounds (Methylthio vs Propylthio variants at 0.01 – 100 µM) for 1 hour at 37°C.
-
Detection: Precipitate DNA with TCA (Trichloroacetic acid).[1] Filter through glass fiber filters.[1] Measure radioactivity via liquid scintillation counting.[1]
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate
using non-linear regression (GraphPad Prism).
Synthesis & Mechanism Visualization
Figure 2: One-pot synthetic pathway for 2-alkylthio pyrimidines. The choice of alkyl halide at step 1 determines the final S-substituent.[1]
References
-
Mai, A., et al. (2001).[1] "Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry. Link
-
Botta, M., et al. (1999).[1][7] "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity." Bioorganic & Medicinal Chemistry. Link
-
Rastogi, S. K., et al. (2024).[1] "Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents." RSC Medicinal Chemistry.[1] Link
-
Gao, Z. G., & Jacobson, K. A. (2017).[1][8] "P2Y receptors in the mammalian nervous system: pharmacology, ligands and therapeutic potential."[1][8] Pharmacology & Therapeutics.[1][5][9] Link
-
El-Brollosy, N. R., et al. (2002).[1] "Synthesis of novel S-DABO analogues as potential HIV-1 reverse transcriptase inhibitors." Archiv der Pharmazie. Link
-
Wang, J., et al. (2020).[1] "Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors."[1][2] Acta Pharmaceutica Sinica B. Link
Sources
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. scienceopen.com [scienceopen.com]
- 3. P2Y Receptors in the Mammalian Nervous System: Pharmacology, Ligands and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globaljournals.org [globaljournals.org]
- 5. Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines: novel non-nucleoside reverse transcriptase inhibitors of the S-DABO series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemicke-listy.cz [chemicke-listy.cz]
Safety Operating Guide
4-Chloro-2-propylsulfanyl-pyrimidine proper disposal procedures
Comprehensive Guide to the Safe Handling and Disposal of 4-Chloro-2-propylsulfanyl-pyrimidine
As a Senior Application Scientist, I frequently encounter operational bottlenecks in drug development laboratories regarding the management of complex, multi-heteroatom intermediates. This compound (CAS: 1351990-36-7) is a critical pharmaceutical building block, primarily utilized in the synthesis of the P2Y12 receptor antagonist, Ticagrelor[].
Because this compound features a covalently bound chlorine atom, a pyrimidine ring, and a propylsulfanyl (thioether) moiety, it presents unique logistical and environmental challenges. Improper disposal of this halogenated thioether can lead to the generation of highly corrosive hydrogen chloride (HCl) and sulfur oxides (SOx) upon thermal degradation. This guide provides drug development professionals with a self-validating, step-by-step operational protocol for the safe segregation, containment, and disposal of this compound, ensuring strict compliance with environmental regulations.
Section 1: Physicochemical Properties and Hazard Causality
Before executing disposal protocols, it is critical to understand why this compound requires specialized handling. The structural integration of halogens and sulfur dictates that standard solvent disposal methods (such as basic fuel blending) are fundamentally unsafe. Thermal decomposition of this molecule will yield acidic and highly toxic byproducts that rapidly degrade standard incinerator linings if not properly scrubbed[2].
Table 1: Physicochemical and Hazard Profile of this compound
| Parameter | Value / Identifier | Operational Implication |
| Chemical Name | This compound | Target compound for disposal. |
| CAS Registry Number | 1351990-36-7 | Essential for accurate waste manifesting and tracking[]. |
| Molecular Formula | C7H9ClN2S | High halogen and sulfur content dictates incineration type. |
| Molecular Weight | 188.67 g/mol | Used for calculating stoichiometric scrubber requirements. |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) | Mandates handling inside a certified fume hood with proper PPE. |
| Combustion Byproducts | HCl, SOx, NOx, COx | Requires disposal via rotary kiln incineration with caustic scrubbing[2]. |
Section 2: Operational Workflow and Segregation Logic
The fundamental rule of halogenated waste management is strict segregation. Mixing halogenated compounds like this compound with non-halogenated solvents drastically increases disposal costs and presents severe safety risks[3]. Non-halogenated solvents are typically burned for energy recovery, whereas halogenated wastes require specialized high-temperature incineration to break the highly stable carbon-halogen bonds and neutralize the resulting acids[2].
Workflow for the safe handling and disposal of this compound.
Section 3: Step-by-Step Disposal Methodologies
Protocol 1: Waste Segregation and Containment
Causality: Halogenated wastes lower the overall caloric (BTU) value of waste streams and require specific emission control systems. Mixing them with incompatible chemicals (such as strong oxidizers, nitric acid, or reactive metals) can cause exothermic reactions or toxic gas release[3].
-
Verify Compatibility: Ensure the primary waste container does not contain inorganic acids or strong oxidizers.
-
Select the Receptacle: Use a chemically compatible, high-density polyethylene (HDPE) or glass carboy specifically designated for "Halogenated Organic Waste."
-
Transfer the Waste: Working inside a Class II biological safety cabinet or a chemical fume hood, transfer the this compound waste into the designated carboy. Always use a secondary containment tray to catch potential spills.
-
Seal and Vent: Cap the container tightly. If the waste matrix is actively generating gas, use a vented cap to prevent over-pressurization.
-
System Validation: After sealing the carboy, wipe the exterior of the cap and neck with a dry pH indicator strip. A color change indicates micro-spillage or vapor leakage, requiring immediate decontamination and resealing.
Protocol 2: Labeling and EPA RCRA Compliance
Causality: Accurate manifesting ensures the downstream waste treatment facility applies the correct thermal destruction profile and scrubber chemistry.
-
Apply Hazardous Waste Label: Immediately affix a standard hazardous waste tag to the container the moment the first drop of waste is added.
-
Detail the Composition: Explicitly list "this compound" and its CAS number (1351990-36-7). Do not use abbreviations or generic terms like "pyrimidine derivative."
-
Assign EPA Waste Codes: Depending on the solvent matrix it is dissolved in, assign the appropriate EPA characteristic or listed waste codes. If the compound is mixed with spent halogenated solvents (e.g., methylene chloride or trichloroethylene), it falls under F-codes such as F001 or F002[4].
-
System Validation: Cross-reference the laboratory waste log volume against the physical carboy volume weekly. Discrepancies indicate evaporation (seal failure) or undocumented, potentially incompatible additions.
Protocol 3: Final Destruction via High-Temperature Incineration
Causality: The carbon-chlorine bond is highly stable. Standard incineration temperatures are insufficient and can lead to the formation of polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs).
-
Coordinate with EHS/Vendor: Transfer the manifested waste to your Environmental Health and Safety (EHS) department or a certified hazardous waste vendor.
-
Verify Destruction Method: Ensure the vendor utilizes a rotary kiln incinerator operating at temperatures exceeding 1,100°C (2,012°F) with a residence time of at least 2 seconds[2].
-
Confirm Scrubber Integration: The facility must employ a wet caustic scrubber system (using NaOH or Ca(OH)₂) to neutralize the HCl and SOx gases generated during the combustion of the pyrimidine ring, chlorine, and thioether group[2].
-
System Validation: Request a "Certificate of Destruction" from the vendor confirming the waste was subjected to >1,100°C with alkaline scrubbing. Retain this document to close the chain of custody and prove regulatory compliance.
References
-
Title: Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville (DEHS) URL: [Link]
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: EPA Hazardous Waste Codes Source: Western Kentucky University (WKU) URL: [Link]
Sources
Personal protective equipment for handling 4-Chloro-2-propylsulfanyl-pyrimidine
4-Chloro-2-propylsulfanyl-pyrimidine: Advanced Handling, PPE, and Operational Logistics Guide
As a Senior Application Scientist, I recognize that handling reactive pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical’s behavior to implement self-validating safety protocols.
This compound (CAS: 1351990-36-7) is a critical building block used extensively in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist prescribed for acute coronary syndromes[1][2]. However, its molecular structure presents specific operational hazards that demand stringent engineering controls and Personal Protective Equipment (PPE) governed by the Occupational Safety and Health Administration (OSHA)[3][4].
Mechanistic Hazard Profile: The "Why" Behind the Safety
To design an effective safety protocol, we must first understand the chemical causality of the hazards:
-
Electrophilic Reactivity (The Chlorine Atom): The chlorine atom at the 4-position of the electron-deficient pyrimidine ring is highly labile. It is primed for nucleophilic aromatic substitution (
). If exposed to unprotected skin or mucous membranes, it can rapidly react with biological amines and thiols, leading to severe protein alkylation, skin irritation, and potential sensitization. -
Lipophilicity & Volatility (The Thioether Moiety): The propylsulfanyl group imparts significant lipophilicity to the molecule, accelerating its permeation through biological barriers and standard porous glove materials (like latex). Furthermore, thioethers are notorious for their highly noxious odors. Prolonged exposure can cause olfactory fatigue, meaning operators may lose the ability to smell the chemical even as vapor concentrations reach dangerous respiratory irritation thresholds.
Mandatory PPE Matrix
Under OSHA’s PPE Laboratory Standard (29 CFR 1910.132)[3], the following equipment is non-negotiable when handling this compound.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile (≥5 mil) or Butyl rubber | The lipophilic thioether moiety can accelerate permeation through standard latex. Double-gloving provides a fail-safe barrier. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against aerosolized droplets; reactive chloropyrimidines cause severe, immediate ocular damage. |
| Body Protection | Flame-Resistant (FR) or 100% Cotton Lab Coat | Prevents dermal contact. Cotton prevents static discharge when handling powders or organic solvent solutions. |
| Respiratory | Handled strictly in a certified Fume Hood | Mitigates the inhalation of volatile thioether fumes, preventing respiratory tract irritation (GHS H335). |
Engineering Controls: Fume Hood Optimization
Because of the compound's volatility and odor, all operations must be conducted inside a properly functioning chemical fume hood. Relying on a hood without verifying its aerodynamic performance is a critical failure point.
Quantitative Fume Hood Parameters
| Parameter | Operational Standard | Regulatory / Safety Source |
|---|---|---|
| Optimal Face Velocity | 80 to 120 feet per minute (fpm) | NIOSH / OSHA Guidelines[5][6] |
| Sash Height | Maximum 18 inches during operation | Standard Engineering Controls[7] |
| Airflow Turbulence Limit | < 125 fpm (Avoids vortex creation) | Aerodynamic Safety Limits[5] |
Self-Validating Check: Before opening the chemical container, hold a delicate tissue near the bottom airfoil of the hood. A gentle, continuous pull indicates proper laminar flow. If the tissue flutters violently, the face velocity may be exceeding 125 fpm, which creates turbulent vortices that can drag toxic vapors back into your breathing zone[5].
Operational Workflow & Handling Protocol
Workflow for the safe handling and weighing of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the fume hood is operating within the 80–120 fpm range[6]. Lower the sash to 18 inches[7].
-
Containment: Place an analytical balance inside the fume hood. Line the weighing area with a disposable, absorbent bench pad (polyethylene backing down).
-
Transfer: Using an anti-static spatula, carefully transfer the this compound into a pre-tared vial. Keep the primary container open for the absolute minimum time required to prevent vapor accumulation.
-
Sealing: Cap both the primary container and the weighing vial tightly. Wipe the exterior of both containers with a solvent-dampened wipe (e.g., isopropanol) before removing them from the hood.
Decontamination & Disposal Plan
Thioether spills cannot simply be wiped up with water; the residual odor will contaminate the laboratory. We utilize a chemical oxidation strategy to neutralize the hazard.
Spill Cleanup Protocol:
-
Contain: Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).
-
Oxidize (The Chemical Quench): Treat the contaminated area with a 5-10% sodium hypochlorite (bleach) solution. Causality: The hypochlorite oxidizes the volatile, malodorous sulfide into a highly polar, non-volatile sulfoxide or sulfone. This immediately eliminates the odor and reduces the compound's lipophilicity and toxicity.
-
Collect: Sweep the neutralized slurry into a compatible, sealable hazardous waste container.
-
Dispose: Label the container as "Halogenated / Sulfur-Containing Organic Waste." Do not mix with acidic waste streams to prevent the release of toxic chlorine gas from the bleach residue.
Emergency Response Protocol
In the event of an exposure, speed and protocol adherence are critical. Under OSHA's Laboratory Standard (29 CFR 1910.1450), laboratories must have a defined Chemical Hygiene Plan (CHP) for emergency response[4].
Emergency response decision tree for accidental chemical exposure.
References
-
Clarion Safety Systems. OSHA's PPE Laboratory Standards. Retrieved from:[Link]
-
MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from: [Link]
-
Northwestern University. Chemical Fume Hood Handbook - Research Safety. Retrieved from:[Link]
-
LOC Scientific. Understanding Fume Hood Face Velocity Requirements. Retrieved from: [Link]
Sources
- 1. (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine , 95% , 1345413-20-8 - CookeChem [cookechem.com]
- 2. Ticagrelor Sulphone | 1788033-05-5 [chemicalbook.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. Chemical Fume Hood Handbook: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. locscientific.com [locscientific.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
